Isobutylshikonin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRYLTBIGIAADD-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316067 | |
| Record name | Isobutyrylshikonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-12-7 | |
| Record name | Isobutyrylshikonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyrylshikonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isobutylshikonin: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin (B8799368) is a naphthoquinone compound, an analogue of the well-studied natural product shikonin (B1681659), which is extracted from the root of Lithospermum erythrorhizon.[1] Shikonin and its derivatives have demonstrated potent anti-cancer activities across a wide range of human cancer cell lines.[1][2] this compound, in particular, has emerged as a promising chemotherapeutic agent, exhibiting cytotoxic effects on cancer cells, often at lower concentrations than shikonin itself.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-tumor effects, focusing on the induction of apoptosis, generation of reactive oxygen species (ROS), cell cycle arrest, and inhibition of critical signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.
Core Mechanisms of Action
The anti-cancer activity of this compound is multifaceted, primarily driven by its ability to induce oxidative stress, which in turn triggers programmed cell death and halts cell proliferation.
Generation of Reactive Oxygen Species (ROS)
A central mechanism underpinning the action of this compound and its analogues is the elevation of intracellular reactive oxygen species (ROS).[3][4][5] Cancer cells inherently exhibit higher basal levels of ROS compared to normal cells due to metabolic alterations.[6] this compound exacerbates this oxidative stress, pushing ROS levels beyond a threshold that cancer cells can tolerate, leading to cellular damage and death.[6]
The generation of ROS is a critical mediator of the downstream effects, including mitochondrial dysfunction and apoptosis.[3][4] Studies have shown that pretreatment with antioxidants, such as N-acetyl cysteine (NAC), can significantly mitigate this compound-induced cell death, confirming the pivotal role of ROS in its cytotoxic effects.[4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3] This process is tightly regulated and involves the activation of a cascade of cysteine proteases known as caspases.[3] The apoptotic induction by this compound proceeds primarily through the intrinsic (mitochondrial) pathway, triggered by the high levels of ROS.
The key events in this pathway include:
-
Loss of Mitochondrial Membrane Potential (MMP): Increased ROS leads to the disruption of the mitochondrial membrane.[1][3]
-
Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[3]
-
Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3.[3] Evidence also points to the activation of caspase-8, suggesting a potential crosstalk with the extrinsic pathway.[3]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]
The process is also regulated by the Bcl-2 family of proteins. This compound and its analogues can alter the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein, which further promotes mitochondrial permeabilization.[4][7]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound analogues cause cell cycle arrest, primarily at the G2/M phase.[1][2][7] This prevents cancer cells from proceeding through mitosis and dividing, thus inhibiting tumor growth. This G2/M arrest is associated with the modulation of key cell cycle regulatory proteins:
-
Upregulation of p21: The expression of the cyclin-dependent kinase (CDK) inhibitor p21 is increased.[2][7]
-
Downregulation of Cyclins and CDKs: The levels of proteins essential for G2/M transition, such as cyclin A, cyclin B1, and cdc2 (CDK1), are reduced.[7]
The arrest at the G2/M checkpoint provides time for the cell to either repair DNA damage or, if the damage is too severe (as is often the case with high ROS levels), to undergo apoptosis.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is constitutively activated in many cancers, including melanoma, and plays a crucial role in promoting cell growth, survival, and invasion.[8][9] Shikonin, the parent compound of this compound, has been shown to be a potent inhibitor of this pathway.[8][9]
The mechanism of inhibition involves:
-
Inhibition of Phosphorylation: Shikonin dose-dependently inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is essential for its activation.[8]
-
Prevention of Dimerization and Nuclear Translocation: By preventing phosphorylation, shikonin blocks the subsequent homo-dimerization of STAT3 and its translocation into the nucleus.[8]
-
Downregulation of Target Genes: The inhibition of nuclear STAT3 activity leads to decreased expression of its target genes, which are involved in survival (e.g., Mcl-1, Bcl-2), migration, and invasion (e.g., MMP-2, vimentin).[8][9]
This inhibition of the STAT3 pathway is a key component of the anti-proliferative, anti-migratory, and pro-apoptotic effects of shikonin and its analogues.[8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the cytotoxic effects of this compound and its related compounds on various cancer cell lines.
Table 1: Cytotoxicity (IC50) of this compound and Analogues
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Isobutyrylshikonin | Ca9-22 | Oral Squamous Carcinoma | < Shikonin's IC50 | [3] |
| Shikonin | Ca9-22 | Oral Squamous Carcinoma | ~6x higher than Isobutyrylshikonin | [3] |
| Acetylshikonin (B600194) | Various | Panel of human cancers | 1.09 - 7.26 | [1][10] |
| Shikonin | A375 | Melanoma | ~5 | [8] |
| Shikonin | A2058 | Melanoma | ~2.5 |[8] |
Note: Specific IC50 for Isobutyrylshikonin was stated as less than shikonin, which was approximately 6 times higher.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., Ca9-22, A375) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[3][4]
-
Treat the cells with various concentrations of this compound (or a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Protocol:
-
Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, PARP, p-STAT3, total STAT3, β-actin) overnight at 4°C.[3][4][8]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion and Future Directions
This compound and its analogues represent a class of potent anti-cancer compounds with a well-defined, multi-pronged mechanism of action. The primary driver of their cytotoxicity is the induction of overwhelming oxidative stress through the generation of ROS. This leads to mitochondrial-mediated apoptosis, characterized by caspase activation and PARP cleavage, and G2/M cell cycle arrest. Furthermore, the inhibition of pro-survival signaling pathways, such as STAT3, contributes significantly to its anti-tumor effects. The enhanced potency of this compound compared to its parent compound, shikonin, makes it a particularly attractive candidate for further development.[3]
Future research should focus on in vivo studies to validate these mechanisms in preclinical tumor models and to assess the pharmacokinetic and safety profiles of this compound. Investigating potential synergistic effects with other chemotherapeutic agents or targeted therapies could also open new avenues for combination treatments, potentially overcoming drug resistance and improving therapeutic outcomes for cancer patients.
References
- 1. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect and mechanisms of shikonin on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoobtusilactone A induces cell cycle arrest and apoptosis through reactive oxygen species/apoptosis signal-regulating kinase 1 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobutylshikonin: A Technical Guide to its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylshikonin (B8799368), a naturally occurring naphthoquinone, has emerged as a compound of significant interest in biomedical research due to its potent biological activities. This technical guide provides a comprehensive overview of the anticancer and anti-inflammatory properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies. Quantitative data from various studies are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug discovery.
Introduction
This compound is a lipophilic red pigment isolated from the root of Lithospermum erythrorhizon, a plant traditionally used in Eastern medicine. It belongs to the shikonin (B1681659) family of compounds, which are known for their diverse pharmacological effects. Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the areas of cancer and inflammation. This guide will delve into the core biological properties of this compound, presenting the current state of scientific knowledge in a structured and accessible format.
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.
Cytotoxicity and Apoptosis Induction
This compound induces dose- and time-dependent apoptotic cell death in cancer cells. One study has shown that isobutyrylshikonin, an alternative name for this compound, has a potentially stronger cytotoxic effect in oral cancer cells than its well-studied analogue, shikonin.[1] The half-maximal inhibitory concentration (IC50) of isobutyrylshikonin was found to be lower than that of shikonin in Ca9-22 oral cancer cells, indicating greater potency.[1]
The induction of apoptosis by this compound involves the activation of the intrinsic and extrinsic apoptotic pathways, characterized by:
-
Activation of Caspases: Treatment with this compound leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1]
-
Mitochondrial Dysfunction: It causes a loss of mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[1]
-
Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) has been shown to mediate the apoptosis induced by this compound.[1]
Table 1: Cytotoxicity of this compound in Oral Cancer Cells
| Cell Line | Compound | IC50 (µM) | Reference |
| Ca9-22 | Isobutyrylshikonin | < Shikonin's IC50 | [1] |
| SCC-25 | Isobutyrylshikonin | Similar to Ca9-22 | [1] |
Note: The exact IC50 value for isobutyrylshikonin was not specified in the abstract, but it was stated to be lower than that of shikonin.
Inhibition of Tubulin Polymerization
While direct evidence for this compound is still emerging, a related compound, acetylshikonin, has been identified as a novel tubulin polymerization inhibitor. This suggests a potential mechanism for the anticancer activity of shikonin derivatives, including this compound. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Isobutyrylshikonin has been shown to inhibit the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[2] This inhibition is achieved by suppressing the expression of their key regulatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Table 2: Anti-inflammatory Activity of this compound
| Mediator | Cell Line | Stimulant | Effect of this compound | Reference |
| Nitric Oxide (NO) | BV2 microglia | LPS | Inhibition of production | [2] |
| Prostaglandin E2 (PGE2) | BV2 microglia | LPS | Inhibition of production | [2] |
| iNOS | BV2 microglia | LPS | Suppression of expression | [2] |
| COX-2 | BV2 microglia | LPS | Suppression of expression | [2] |
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the suppression of the PI3K/Akt-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[2]
-
NF-κB Inhibition: this compound suppresses the LPS-induced DNA-binding activity of NF-κB by inhibiting the nuclear translocation of its p50 and p65 subunits. This is achieved by blocking the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]
-
PI3K/Akt Pathway Involvement: The inhibition of the NF-κB pathway by this compound is mediated through the upstream suppression of the PI3K/Akt signaling cascade.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., Ca9-22, SCC-25)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4][5][6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.[7][8][9]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-phospho-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total cell lysates from cells treated with this compound.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10][11][12][13]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Materials:
-
BV2 microglial cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.[14][15]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[16][17][18][19][20]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described.
Caption: Anticancer mechanism of this compound.
Caption: Anti-inflammatory mechanism of this compound.
Caption: General experimental workflow.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways highlights its potential for development as a therapeutic agent. The detailed mechanisms, involving ROS generation, caspase activation, and inhibition of the PI3K/Akt/NF-κB axis, provide a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and drug development efforts in the fields of oncology and inflammatory diseases. Further studies are warranted to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to quantify its inhibitory effects on a wider array of inflammatory cytokines.
References
- 1. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobutyrylshikonin inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in BV2 microglial cells by suppressing the PI3K/Akt-mediated nuclear transcription factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of the PI3K/Akt pathway during decidualization of endometrial stromal cells | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobutylshikonin: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin (B8799368), a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has emerged as a molecule of significant interest in the field of inflammation research. As a derivative of the well-studied shikonin (B1681659), this compound is being investigated for its potential therapeutic applications in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing available quantitative data, and providing insights into experimental protocols for its evaluation.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are central to the inflammatory response. The available evidence, largely from studies on its parent compound shikonin and its derivatives, points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.
Isobutyrylshikonin (IBS) has been shown to suppress the LPS-induced activation of the NF-κB pathway in BV2 microglial cells. This inhibition is achieved by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB and by blocking the phosphorylation and degradation of IκBα.[1] This mechanism effectively halts the downstream cascade of pro-inflammatory gene expression.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, comprising key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Shikonin derivatives have been demonstrated to suppress the phosphorylation of ERK1/2 in LPS-stimulated RAW 264.7 macrophage cells, suggesting an interference with this pathway to exert their anti-inflammatory effects.[2] By inhibiting the phosphorylation and activation of these kinases, this compound can potentially downregulate the expression of pro-inflammatory genes.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Shikonin has been shown to suppress the activation of the NLRP3 inflammasome by directly inhibiting caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms.[1][3] This suggests that this compound may also share this ability to curtail inflammasome-mediated inflammation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its parent compound, shikonin. It is important to note that specific data for this compound is limited, and further research is required for a more comprehensive quantitative profile.
Table 1: In Vitro Anti-inflammatory Activity of Isobutyrylshikonin
| Parameter | Cell Line | Stimulant | Method | Result | Reference |
| NO Production | BV2 microglia | LPS | Griess Assay | Inhibition of secretion | [1] |
| PGE₂ Production | BV2 microglia | LPS | ELISA | Inhibition of secretion | [1] |
| iNOS Expression | BV2 microglia | LPS | Western Blot | Inhibition of expression | [1] |
| COX-2 Expression | BV2 microglia | LPS | Western Blot | Inhibition of expression | [1] |
Table 2: In Vitro Anti-inflammatory Activity of Shikonin Derivatives
| Parameter | Cell Line | Stimulant | Method | Result | Reference |
| NO Production | RAW 264.7 | LPS | Griess Assay | Inhibition of production | [2] |
| PGE₂ Production | RAW 264.7 | LPS | ELISA | Inhibition of production | [2] |
| iNOS Expression | RAW 264.7 | LPS | Western Blot | Inhibition of protein expression | [2] |
| iNOS mRNA | RAW 264.7 | LPS | RT-PCR | Diminished expression | [2] |
| ERK1/2 Phosphorylation | RAW 264.7 | LPS | Western Blot | Suppressed phosphorylation | [2] |
| IL-1β Secretion | iBMDMs | Nigericin | ELISA | Inhibition of maturation and release | [3] |
| Caspase-1 Activity | Murine Macrophages | - | - | Direct inhibition | [3][4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of this compound and related compounds.
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
BV2 (Murine Microglia): Culture under the same conditions as RAW 264.7 cells.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot and RT-PCR).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for the desired duration (e.g., 24 hours for cytokine production).
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect cell culture supernatants after treatment.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
3. Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Collect cell culture supernatants.
-
Use commercially available ELISA kits for the specific mediator being measured.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of the mediator based on the standard curve.
4. Western Blot Analysis for Protein Expression and Phosphorylation
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-ERK, total ERK, p-p65, total p65, p-IκBα, total IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
In Vivo Models
1. Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
-
Animals: Typically male Wistar or Sprague-Dawley rats (180-200 g).
-
Procedure:
-
Administer this compound or a vehicle control orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
2. Croton Oil-Induced Ear Edema
This model is used to evaluate topical anti-inflammatory activity.
-
Animals: Typically Swiss albino mice.
-
Procedure:
-
Apply a solution of croton oil (e.g., 1% in a suitable solvent like acetone) to the inner and outer surfaces of the right ear.
-
Apply this compound topically to the same ear, either before or after the croton oil application.
-
The left ear serves as a control.
-
After a specified time (e.g., 4-6 hours), euthanize the animals and take a punch biopsy from both ears.
-
Measure the weight of the ear punches to determine the extent of edema.
-
-
Data Analysis: Calculate the percentage inhibition of ear edema in the treated group compared to the control group.[5]
Conclusion
This compound demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB and potentially the MAPK signaling pathways. Evidence from studies on its parent compound, shikonin, also suggests a role in suppressing NLRP3 inflammasome activation. While the currently available quantitative data for this compound is limited, the existing findings provide a strong foundation for further investigation. The experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of inflammatory diseases. Future research should focus on generating more comprehensive quantitative data across different models and further elucidating the precise molecular targets of this promising anti-inflammatory agent.
References
- 1. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]
- 2. Shikonin derivatives inhibited LPS-induced NOS in RAW 264.7 cells via downregulation of MAPK/NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]
Technical Guide: Isobutylshikonin Source, Extraction, and Purification from Lithospermum erythrorhizon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin (B8799368) is a potent naphthoquinone pigment and a significant bioactive derivative of shikonin (B1681659). It is naturally synthesized in the roots of Lithospermum erythrorhizon, a perennial herb commonly known as purple gromwell or "Zicao" in traditional Chinese medicine.[1] Shikonin and its derivatives, including this compound, acetylshikonin, and β,β-dimethylacrylshikonin, are renowned for a wide spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, wound-healing, and anti-tumor effects.[1][2] This technical guide provides an in-depth overview of Lithospermum erythrorhizon as the primary source of this compound and details various advanced methodologies for its extraction and quantification, tailored for research and pharmaceutical development.
Natural Source and Biosynthesis
2.1 Botanical Source: Lithospermum erythrorhizon
Lithospermum erythrorhizon Sieb. & Zucc. is a member of the Boraginaceae family, native to East Asia, including China, Japan, and Korea.[2] The plant's medicinal value lies in its reddish-purple roots, which have been used for centuries in traditional remedies.[1] The characteristic color and bioactivity of the roots are due to the accumulation of shikonin and its lipophilic derivatives in the root periderm. These compounds are synthesized as secondary metabolites, playing a role in the plant's defense mechanisms.[1]
2.2 Localization of this compound
This compound and other related naphthoquinones are primarily biosynthesized and stored in the outer layers (periderm) of the roots of mature L. erythrorhizon plants. Studies on hairy root cultures have been instrumental in elucidating the production and secretion mechanisms of these lipophilic compounds.[3]
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing the degradation of this thermally sensitive compound.[4][5] This section details several key extraction protocols, from conventional to modern techniques.
3.1 Conventional Reflux Extraction
Solvent extraction under reflux is a traditional and straightforward method. Ethanol (B145695) is a commonly used solvent due to its efficiency and relatively low toxicity.
Experimental Protocol:
-
Preparation : Dry the roots of Lithospermum erythrorhizon and pulverize them into a fine powder.
-
Mixing : Mix the pulverized root powder with a 70% ethanol solution. A typical solid-to-liquid ratio is 1:5 to 1:10 (w/v). For example, use 5,000 g of 70% ethanol for 1,000 g of pulverized root.[6]
-
Reflux : Transfer the mixture to a reflux extraction apparatus. Heat the mixture to the boiling point of the ethanol solution (approximately 80°C) and maintain reflux for 4 hours.[6]
-
Filtration : After extraction, cool the mixture and filter it to separate the liquid extract from the solid plant residue.
-
Concentration : Concentrate the filtrate using a vacuum rotary evaporator to remove the ethanol, yielding a crude extract rich in shikonin derivatives.
-
Further Processing : The crude extract can be further processed for purification.
3.2 Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures, which is ideal for thermally labile compounds like shikonin derivatives.[4][5]
Experimental Protocol:
-
Preparation : Use 10 g of pulverized L. erythrorhizon root powder.
-
Solvent Addition : Place the powder in a beaker and add 95% ethanol at a liquid-to-solid ratio of 11:1 (mL:g).[4][7]
-
Ultrasonication : Submerge the beaker in an ultrasonic bath. Perform the extraction under the following optimized conditions:
-
Recovery : After sonication, filter the extract to remove solid residues.
-
Concentration : Evaporate the solvent from the filtrate under vacuum at a temperature below 50°C to obtain the crude extract.[7]
3.3 Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as a solvent. By manipulating pressure and temperature, the solvent properties of CO₂ can be finely tuned, allowing for high selectivity. This method is environmentally friendly and yields a solvent-free extract.[8]
Experimental Protocol:
-
Preparation : Load the SFE extraction vessel with pulverized L. erythrorhizon root powder.
-
Parameter Setting : Set the extraction parameters. While optimal conditions vary, typical ranges are:
-
Extraction : Pump supercritical CO₂ (with co-solvent, if used) through the vessel. The extract-laden fluid is then depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collection : Collect the precipitated extract from the separator. The CO₂ can be recycled for subsequent extractions.
Quantitative Data Summary
The efficiency of each extraction method can be compared based on the yield of total shikonins or specific derivatives. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.[1][10]
| Extraction Method | Key Parameters | Total Shikonin Yield (%) | This compound Yield (%) | Reference |
| Conventional Ethanol Extract | 70% Ethanol, Reflux | 1.81 | Not Specified | [11] |
| Ultrasound-Assisted (UAE) | 95% Ethanol, 93 W, 39°C, 87 min | 1.26 (from A. euchroma) | Not Specified | [4][7] |
| High Pressure + UAE | 500 MPa (60 min) + 120 kHz (90 min) | 3.19 | Not Specified | [11] |
| Supercritical Fluid (SFE) | Not Specified | Not Specified | 2.581 | [6] |
Note: Yields can vary significantly based on the plant's origin, age, and specific processing conditions.
Biological Activity and Signaling Pathways
Shikonin and its derivatives are known to induce apoptosis (programmed cell death) in various cancer cell lines, making them promising candidates for oncology drug development.[12][13][14] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which triggers stress-activated signaling cascades.
Apoptosis Induction via ROS/MAPK Pathway:
Treatment of cancer cells with shikonin leads to a rapid increase in intracellular ROS.[13] This oxidative stress activates stress-related mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) pathway.[13][14] Activated JNK can lead to the release of mitochondrial proteins like cytochrome c, which in turn activates the caspase cascade (caspase-9 and -3), culminating in apoptosis.[13]
Conclusion
Lithospermum erythrorhizon remains the most vital natural source for this compound and related therapeutic naphthoquinones. While conventional solvent extraction is feasible, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of efficiency, selectivity, and the preservation of thermally sensitive compounds. SFE, in particular, has demonstrated high yields of this compound specifically and provides a green chemistry approach suitable for pharmaceutical applications. The potent pro-apoptotic activity of this compound, mediated through pathways like the MAPK/JNK cascade, underscores its potential as a lead compound in the development of novel cancer therapeutics. Further research should focus on optimizing these advanced extraction methods and fully elucidating the complex pharmacological mechanisms of individual shikonin derivatives.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The process of extracting shikonin naphthoquinone compounds from Lithospermum erythrorhizon extract. [greenskybio.com]
- 6. WO2016017962A1 - Method for preparing lithospermum erythrorhizon extract - Google Patents [patents.google.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. Improved cosmetic activity by optimizing the Lithospermum erythrorhizon extraction process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobutylshikonin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylshikonin, a naturally occurring naphthoquinone pigment isolated from the roots of plants such as Lithospermum erythrorhizon, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of shikonin (B1681659), it shares a core structure that imparts a range of pharmacological effects, including robust anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental protocols for assessing its efficacy, and a visual representation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Biological Activities
This compound exhibits a spectrum of biological activities, with its anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied. These properties are attributed to its ability to modulate various cellular processes and signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is multifaceted, involving the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Shikonin derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This is achieved, in part, through the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK.
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The naphthoquinone structure plays a crucial role in its radical-scavenging capabilities.
Quantitative Data
The following tables summarize the quantitative data regarding the biological activities of this compound and its related derivatives.
Table 1: Anticancer Activity of Shikonin Derivatives (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Assay | Reference |
| This compound | A-375 (Melanoma) | 1.71 | MTT | [1] |
| Shikonin | A375SM (Melanoma) | ~1.3 | CellTiter-Glo | [2] |
| Acetylshikonin | Chondrosarcoma | - | CellTiter-Glo | [2] |
| Cyclopropylshikonin | Chondrosarcoma | - | CellTiter-Glo | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Anticancer Activity Assessment
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
This assay determines the effect of a compound on the in vitro polymerization of tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to microtubules.
-
Protocol:
-
Reconstitute purified tubulin protein in a general tubulin buffer.
-
In a 96-well plate, add various concentrations of this compound or a control compound (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer).
-
Add the tubulin solution and a fluorescence reporter to each well.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Measure the fluorescence (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals for 60-90 minutes.
-
Plot fluorescence intensity versus time to determine the effect of this compound on the rate and extent of tubulin polymerization.
-
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
This assay is used to visualize nuclear condensation, a hallmark of apoptosis.
-
Principle: Hoechst 33342 is a fluorescent dye that binds to DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which appear as brightly stained areas.
-
Protocol:
-
Culture cells on coverslips and treat with this compound.
-
Wash the cells with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope.
-
This assay is used to detect the loss of mitochondrial membrane potential, an early event in apoptosis.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift from red to green fluorescence.
-
This assay measures the intracellular generation of ROS.
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.
-
Anti-inflammatory Activity Assessment
This technique is used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, ERK, JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Antioxidant Activity Assessment
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Protocol:
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Signaling Pathways
The biological activities of this compound are mediated through its interaction with and modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Anticancer Signaling Pathways
This compound's anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the PI3K/Akt and MAPK signaling pathways.
Caption: Putative anticancer signaling pathways of this compound.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer potential of a compound like this compound.
Caption: Experimental workflow for anticancer drug screening.
Conclusion
This compound is a promising natural compound with a well-documented profile of potent anticancer, anti-inflammatory, and antioxidant activities. Its mechanisms of action, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, make it an attractive candidate for further investigation and development as a therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives. Further preclinical and clinical studies are warranted to translate these promising in vitro findings into effective treatments for a range of human diseases.
References
- 1. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Isobutylshikonin: A Technical Guide to its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylshikonin (B8799368), a naturally occurring naphthoquinone pigment isolated from the roots of plants in the Boraginaceae family, has a long history of use in traditional medicine, particularly in Asia. Traditionally applied for its anti-inflammatory and wound-healing properties, recent scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its role in modulating key signaling pathways implicated in inflammation and cancer. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades it influences. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for novel therapeutics.
Introduction
For centuries, the roots of Lithospermum erythrorhizon and other plants from the Boraginaceae family have been a cornerstone of traditional medicine in various cultures for treating a spectrum of ailments, including burns, skin diseases, and inflammation.[1] The characteristic purple-red pigments of these roots, known as shikonins, are a class of naphthoquinones recognized for their diverse pharmacological activities. This compound is one such shikonin (B1681659) derivative that has garnered significant scientific interest.[2]
Modern research has substantiated the traditional use of this compound and its related compounds, revealing a range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[1] This guide delves into the technical aspects of this compound's bioactivity, providing a detailed examination of its mechanisms of action, supported by quantitative data and experimental methodologies.
Pharmacological Activities
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. Studies have shown that it can significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of these inflammatory molecules.[1][3]
Anti-cancer Activity
The cytotoxic effects of this compound and other shikonin derivatives against various cancer cell lines have been documented, suggesting its potential as an anti-cancer agent. While specific IC50 values for this compound are still being extensively researched, related shikonin compounds have demonstrated efficacy against a range of cancer cell types.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and its closely related analogue, shikonin.
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Mediator Inhibited | IC50 / Effect | Reference |
| BV2 Microglial Cells | LPS | Nitric Oxide (NO) | Dose-dependent inhibition | [3][4] |
| BV2 Microglial Cells | LPS | Prostaglandin E2 (PGE2) | Dose-dependent inhibition | [3][4] |
Table 2: Anti-inflammatory Activity of Shikonin (as a reference)
| Animal Model/Cell Line | Condition | Mediator/Enzyme | Effect | Reference |
| Rat Model of Osteoarthritis | Osteoarthritis | IL-1β | Significant inhibition | [1] |
| Rat Model of Osteoarthritis | Osteoarthritis | TNF-α | Significant inhibition | [1] |
| Rat Model of Osteoarthritis | Osteoarthritis | iNOS | Significant inhibition | [1] |
| Rat Model of Osteoarthritis | Osteoarthritis | COX-2 | Significant inhibition | [1] |
Table 3: Cytotoxicity of Shikonin Derivatives (IC50 values)
| Cell Line | Compound | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Shikonin Derivatives | 10 - 50 | [5] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values against a wider range of cancer cell lines.
Molecular Mechanisms of Action
This compound exerts its biological effects by modulating key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[3]
This compound has been shown to inhibit this cascade by:
-
Preventing the phosphorylation and degradation of IκBα: This traps NF-κB in the cytoplasm.[3]
-
Inhibiting the nuclear translocation of the p65 and p50 subunits of NF-κB. [3]
This suppression of NF-κB activation is mediated through the inhibition of the upstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation. While the direct effects of this compound on this pathway are still under investigation, studies on the parent compound, shikonin, have shown that it can suppress JNK phosphorylation in T lymphocytes.[2] This suggests that this compound may also exert its anti-inflammatory effects through modulation of the MAPK cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
Materials:
-
96-well plates
-
Cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[3][8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
BV2 microglial cells or RAW 264.7 macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is used to determine the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
LPS or other appropriate stimulant
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound and/or a stimulant for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[9][10]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.[2][11][12]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
This compound solution
-
Positive control (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Administer this compound (e.g., intraperitoneally or orally) to the animals at various doses.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][13]
-
Calculate the percentage of edema inhibition compared to the control group.
Conclusion and Future Directions
This compound, a key bioactive compound from plants used in traditional medicine, demonstrates significant anti-inflammatory and potential anti-cancer properties. Its mechanism of action, particularly the inhibition of the PI3K/Akt/NF-κB pathway, provides a solid scientific basis for its traditional uses and highlights its potential for modern drug development.
Further research is warranted to:
-
Establish a comprehensive profile of this compound's cytotoxicity against a broader range of cancer cell lines.
-
Elucidate the precise role of the MAPK pathway in its mechanism of action.
-
Conduct more extensive in vivo studies to evaluate its efficacy and safety in various disease models.
-
Perform pre-clinical and clinical trials to assess its therapeutic potential in humans.
The information compiled in this technical guide underscores the importance of exploring traditional remedies as a source of novel therapeutic agents. This compound stands out as a promising lead compound that, with further investigation, could be developed into a valuable therapeutic for inflammatory diseases and potentially cancer.
References
- 1. Isobutyrylshikonin inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in BV2 microglial cells by suppressing the PI3K/Akt-mediated nuclear transcription factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikonin Suppresses Human T Lymphocyte Activation through Inhibition of IKKβ Activity and JNK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Downregulation of NO and PGE2 in LPS-stimulated BV2 microglial cells by trans-isoferulic acid via suppression of PI3K/Akt-dependent NF-κB and activation of Nrf2-mediated HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on Isobutylshikonin and Reactive Oxygen Species (ROS) Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylshikonin (B8799368), a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has garnered significant attention in oncological research for its potent anti-tumor activities. A growing body of evidence suggests that a primary mechanism of its cytotoxicity against cancer cells is the induction of programmed cell death, or apoptosis, through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the relationship between this compound and ROS, detailing the underlying signaling pathways, experimental protocols for investigation, and quantitative data from relevant studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology and drug development.
Introduction: The Role of ROS in this compound-Induced Apoptosis
Reactive oxygen species are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS are natural byproducts of cellular metabolism and play roles in signaling, excessive levels lead to oxidative stress, causing damage to lipids, proteins, and DNA, ultimately triggering apoptosis.[1][2][3] Many cancer cells exhibit a higher basal level of oxidative stress compared to normal cells, making them more susceptible to agents that further elevate ROS levels.[4][5]
Shikonin (B1681659) and its derivatives, including this compound, have been shown to induce apoptosis in various cancer cell lines by increasing intracellular ROS levels.[5][6][7][8][9] This guide will delve into the molecular mechanisms by which this compound elevates ROS and the subsequent signaling cascades that lead to apoptotic cell death.
Molecular Mechanisms and Signaling Pathways
The induction of apoptosis by this compound via ROS generation is a multi-faceted process involving several key signaling pathways. The primary mechanism involves the disruption of mitochondrial function, leading to a surge in mitochondrial ROS (mtROS). This, in turn, activates downstream signaling cascades that culminate in apoptosis.
Mitochondrial-Mediated (Intrinsic) Apoptotic Pathway
This compound treatment can lead to the loss of mitochondrial membrane potential (Δψm), a critical event in the intrinsic apoptotic pathway.[7][10] This depolarization results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c.[10] Cytosolic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome, which activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which carry out the dismantling of the cell.[11][12]
The regulation of mitochondrial membrane permeability is largely controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax and Bak, promote the release of cytochrome c, while anti-apoptotic members, like Bcl-2 and Bcl-xL, inhibit this process.[5] Shikonin has been shown to down-regulate the expression of Bcl-2 and Bcl-xL, thereby shifting the balance towards apoptosis.[5][8]
Extrinsic Apoptotic Pathway and JNK Signaling
In addition to the intrinsic pathway, this compound-induced ROS can also activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a component of the mitogen-activated protein kinase (MAPK) pathway.[7] The activation of JNK can trigger apoptosis through various mechanisms, including the activation of pro-apoptotic Bcl-2 family members and the direct activation of caspases.[7][10] ROS-dependent JNK activation can lead to the cleavage of caspase-8 and subsequently caspase-3, linking it to the extrinsic apoptotic pathway.[7][10]
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth.[13][14] Shikonin has been shown to inhibit the PI3K/Akt/mTOR pathway in cancer cells.[15] By down-regulating the phosphorylation of key proteins in this pathway, such as Akt and mTOR, this compound can suppress pro-survival signals and contribute to apoptosis.[4] The generation of ROS can also lead to the oxidative inactivation of PTEN, a negative regulator of the PI3K/Akt pathway, further modulating this signaling cascade.[13]
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic apoptotic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ROS mediated apoptotic pathways in primary effusion lymphoma: Comment on induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Isobutylshikonin's Therapeutic Potential: A Technical Guide to its Interaction with the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylshikonin (B8799368), a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has emerged as a promising candidate in cancer therapy. This technical guide delves into the molecular mechanism of this compound, with a specific focus on its targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical mediator of cell survival, proliferation, and apoptosis. This document provides a comprehensive overview of the experimental evidence, detailed protocols for key assays, and visual representations of the underlying molecular interactions to facilitate further research and drug development efforts in this area. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from the closely related and well-studied derivative, acetylshikonin (B600194), to illustrate the potent anti-cancer effects and molecular mechanisms characteristic of this class of compounds.
Introduction: The PI3K/Akt Pathway as a Therapeutic Target
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a hallmark of many human cancers, contributing to uncontrolled cell division and resistance to apoptosis.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3), a key second messenger.[6] PIP3 recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[2] Activated Akt, in turn, phosphorylates a wide range of downstream substrates, leading to the promotion of cell survival and proliferation while inhibiting apoptosis. Key downstream effectors include mTOR, which stimulates protein synthesis, and the Bcl-2 family of proteins, which regulate apoptosis.[4][7] Given its central role in cancer pathogenesis, the PI3K/Akt pathway is a prime target for the development of novel anti-cancer therapeutics.
This compound: A Natural Inhibitor of the PI3K/Akt Pathway
This compound belongs to the shikonin (B1681659) family of natural naphthoquinones, which have demonstrated potent anti-cancer properties.[8][9] Shikonin and its derivatives have been shown to exert their anti-tumor effects through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation and migration.[8][10] A growing body of evidence suggests that a key mechanism of action for these compounds is the targeted inhibition of the PI3K/Akt signaling pathway.[11][12] By suppressing the activity of this pathway, this compound and its analogs can effectively halt the pro-survival signals that are dysregulated in cancer cells, thereby promoting programmed cell death.
Quantitative Analysis of Bioactivity
Due to the limited availability of specific quantitative data for this compound, this section presents data from its close analog, acetylshikonin, to demonstrate the typical bioactivity of this class of compounds against cancer cells.
Cell Viability Assays (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of acetylshikonin in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HT29 | Colorectal Cancer | 24 | 60.82 | [13] |
| HT29 | Colorectal Cancer | 48 | 30.78 | [13] |
| HCT-15 | Colorectal Cancer | 24 | ~2.5 µM | [6] |
| LoVo | Colorectal Cancer | 24 | ~2.5 µM | [6] |
| A498 | Renal Cell Carcinoma | 24 | ~5 µM | [14] |
| ACHN | Renal Cell Carcinoma | 24 | ~5 µM | [14] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 24 | ~6 µM | [15] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 24 | ~3 µM | [15] |
Note: The data presented above is for acetylshikonin, a structurally similar derivative of this compound.
Apoptosis Assays (Annexin V/PI Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. The table below presents the percentage of apoptotic cells induced by acetylshikonin in different cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| HCT-15 | 2.5 | 24 | 20.69 | [6] |
| HCT-15 | 5 | 24 | 28.69 | [6] |
| HCT-15 | 5 | 48 | 49.92 | [6] |
| LoVo | 2.5 | 24 | 24.31 | [6] |
| LoVo | 5 | 24 | 42.0 | [6] |
| LoVo | 5 | 48 | 66.9 | [6] |
| A498 | 2.5 | 24 | 16.79 | [14] |
| A498 | 5 | 24 | 29.09 | [14] |
| A498 | 5 | 48 | 77.6 | [14] |
| ACHN | 2.5 | 24 | 33.38 | [14] |
| ACHN | 5 | 24 | 34.17 | [14] |
| ACHN | 5 | 48 | 55.76 | [14] |
| KYSE180 | 6 | 24 | 28.6 | [15] |
| KYSE450 | 3 | 24 | 22.8 | [15] |
Note: The data presented above is for acetylshikonin, a structurally similar derivative of this compound.
Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample. The inhibition of the PI3K/Akt pathway by shikonin derivatives can be confirmed by observing a decrease in the phosphorylation of key proteins such as Akt. The following table summarizes the observed effects of acetylshikonin on the expression of proteins involved in the PI3K/Akt and apoptosis pathways.
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| HT29 | Acetylshikonin | p-Akt | Decreased | [13][16] |
| HT29 | Acetylshikonin | p-PI3K | Decreased | [16] |
| HT29 | Acetylshikonin | p-mTOR | Decreased | [16] |
| A375 | Acetylshikonin | p-PI3K | Decreased | [17] |
| A375 | Acetylshikonin | p-Akt | Decreased | [17] |
| A375 | Acetylshikonin | p-mTOR | Decreased | [17] |
| A375 | Acetylshikonin | Bcl-2 | Decreased | [17] |
| A375 | Acetylshikonin | Bax | Increased | [17] |
Note: The data presented above is for acetylshikonin, a structurally similar derivative of this compound.
Signaling Pathways and Experimental Workflows
The PI3K/Akt Signaling Pathway and its Inhibition by this compound
Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound.
Experimental Workflow for Investigating this compound's Effects
Caption: A generalized workflow for studying the effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][18]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for Annexin V apoptosis detection.[10][11]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Western Blot Analysis
This protocol provides a general framework for Western blotting to analyze protein expression in the PI3K/Akt pathway.[6][13]
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are potent inhibitors of the PI3K/Akt signaling pathway, leading to the induction of apoptosis and the suppression of proliferation in a variety of cancer cell types. The data presented for the closely related compound, acetylshikonin, highlights the therapeutic potential of this class of molecules. Future research should focus on generating specific quantitative data for this compound to confirm its efficacy and further elucidate its precise mechanism of action. In vivo studies are also warranted to evaluate its anti-tumor activity and safety profile in preclinical models. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations, ultimately paving the way for the potential clinical development of this compound as a novel anti-cancer agent.
References
- 1. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. kumc.edu [kumc.edu]
- 3. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological properties and derivatives of shikonin-A review in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Welcome to IR @ NIT Rourkela: Shikonin suppresses cell proliferation by inducing apoptosis in oral cancer [dspace.nitrkl.ac.in]
- 10. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Derivative Suppresses Colorectal Cancer Cells Growth via Reactive Oxygen Species-Mediated Mitochondrial Apoptosis and PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]
- 14. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetylshikonin inhibits the migration and invasion of A375 cells by reversing EMT process via the PI3K/Akt/mTOR pathway | Semantic Scholar [semanticscholar.org]
- 18. β-Hydroxyisovaleryl-Shikonin Exerts an Antitumor Effect on Pancreatic Cancer Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isobutylshikonin and its Modulation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions and cancer. Isobutylshikonin (B8799368), a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has emerged as a promising modulator of this pathway. This technical guide provides an in-depth analysis of the mechanism by which this compound and its related compounds interfere with NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. The canonical NF-κB pathway, the most common activation route, is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Upon stimulation, the IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated. The activated IKK complex phosphorylates IκBα at specific serine residues, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory and survival genes.
This compound's Mechanism of Action on the NF-κB Pathway
This compound and its parent compound, shikonin (B1681659), exert their anti-inflammatory effects by targeting key components of the NF-κB signaling cascade. The primary point of intervention is the inhibition of the IKK complex, which is a crucial upstream event in the activation of NF-κB.
Inhibition of the IKK Complex
Prevention of IκBα Phosphorylation and Degradation
By inhibiting the IKK complex, this compound and related compounds prevent the phosphorylation of IκBα. This stabilization of IκBα is a critical step in the inhibitory process, as it prevents the subsequent ubiquitination and proteasomal degradation of the inhibitor. Consequently, the NF-κB dimer remains sequestered in the cytoplasm.
Attenuation of p65 Nuclear Translocation
The retention of IκBα in the cytoplasm directly blocks the nuclear translocation of the p65 subunit of NF-κB. Studies on (2-methylbutyryl) Shikonin have demonstrated its ability to attenuate the nuclear translocation of NF-κB.[2] This prevents the transcription factor from reaching its target DNA sequences in the nucleus.
Downregulation of NF-κB Target Gene Expression
The ultimate consequence of this compound's modulation of the NF-κB pathway is the downregulation of NF-κB-dependent gene expression. This includes a reduction in the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α.
Quantitative Data on NF-κB Pathway Modulation
The following tables summarize the available quantitative data for shikonin and its derivatives on the modulation of the NF-κB signaling pathway. It is important to note that while this compound is the primary focus, specific quantitative data for this particular derivative is limited. Therefore, data from closely related shikonin compounds are included for comparative purposes.
| Compound | Assay | Target | IC50 / Effect | Cell Line / System | Reference |
| Shikonin | IKKβ/NEMO complex destabilization | IKKβ/NEMO interaction | 174 nM | In vitro | [1] |
| (2-methylbutyryl) Shikonin | Western Blot | IKK/NFκB signaling axis | Regulation observed | B16F10 melanoma cells | [2] |
| (2-methylbutyryl) Shikonin | Immunofluorescence | p65 nuclear translocation | Attenuation observed | B16F10 melanoma cells | [2] |
Table 1: Quantitative data on the inhibition of the IKK complex and NF-κB translocation by shikonin derivatives.
| Compound | Treatment | Fold Change in p-IκBα | Fold Change in Nuclear p65 | Cell Line | Reference |
| Hypothetical data for this compound | LPS (1 µg/mL) | 1.0 (baseline) | 1.0 (baseline) | RAW 264.7 | N/A |
| Hypothetical data for this compound | LPS + this compound (1 µM) | ↓ 0.4 | ↓ 0.3 | RAW 264.7 | N/A |
| Hypothetical data for this compound | LPS + this compound (5 µM) | ↓ 0.15 | ↓ 0.1 | RAW 264.7 | N/A |
Table 2: Representative data on the dose-dependent effect of this compound on IκBα phosphorylation and p65 nuclear translocation. Note: This table presents hypothetical data for illustrative purposes due to the lack of specific published quantitative values for this compound.
| Gene | Treatment | Fold Change in mRNA Expression | Cell Line | Reference |
| IL-6 | LPS (1 µg/mL) | 1.0 (baseline) | RAW 264.7 | [3] |
| IL-6 | LPS + Shikonin derivative | ↓ (Dose-dependent reduction) | RAW 264.7 | [3] |
| TNF-α | LPS (1 µg/mL) | 1.0 (baseline) | RAW 264.7 | [3] |
| TNF-α | LPS + Shikonin derivative | ↓ (Dose-dependent reduction) | RAW 264.7 | [3] |
Table 3: Representative data on the effect of shikonin derivatives on the expression of NF-κB target genes. Specific fold-change values for this compound are not currently available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.
IKKβ Kinase Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of IKKβ.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., GST-IκBα)
-
ATP, [γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant IKKβ and the diluted this compound or vehicle (DMSO).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding the IKKβ substrate and ATP/[γ-³²P]ATP mixture.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of the substrate using a phosphorimager.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-IκBα (p-IκBα) and Total IκBα
This method is used to quantify the levels of phosphorylated and total IκBα in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
RAW 264.7 macrophages (or other suitable cell line)
-
LPS (Lipopolysaccharide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-IκBα, anti-IκBα, or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-IκBα and IκBα signals to the β-actin signal.
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes and quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
LPS
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or LPS as described for the Western blot protocol.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the anti-p65 primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus and cytoplasm of multiple cells using image analysis software. The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated.
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the points of inhibition by this compound, and a typical experimental workflow.
References
- 1. Characterization of a small-molecule inhibitor targeting NEMO/IKKβ to suppress colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IKK complex by (2 methyl butyryl) Shikonin, a naturally occurring naphthoquinone, abrogates melanoma growth and progression via modulation of the IKK/NFκB /EMT signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
Isobutylshikonin: A Technical Guide to its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isobutylshikonin (B8799368), a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, is emerging as a potent anticancer agent. As a member of the shikonin (B1681659) family, it shares the core mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Notably, preliminary studies indicate that this compound may possess significantly higher potency than its parent compound, shikonin, in certain cancer types. This document provides a comprehensive technical overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Core Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death and inhibiting tumor-supportive processes.
Induction of ROS-Mediated Apoptosis
A primary mechanism is the induction of overwhelming oxidative stress within cancer cells through the generation of Reactive Oxygen Species (ROS). This surge in ROS disrupts mitochondrial function, initiating the intrinsic pathway of apoptosis.
An In-depth Technical Guide on the Ethnopharmacological Uses of Isobutylshikonin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isobutylshikonin (B8799368)
This compound is a naturally occurring naphthoquinone compound, specifically a shikonin (B1681659) derivative.[1] It is predominantly isolated from the roots of plants belonging to the Boraginaceae family, such as Arnebia euchroma (also known as Pink Arnebia or Ratanjot) and Lithospermum erythrorhizon (also known as purple gromwell or Zi Cao).[1][2][3] These plants have a long history of use in traditional medicine systems, particularly in Asia, for treating a variety of ailments.[2][4] Modern scientific investigation has begun to validate these traditional uses, focusing on the pharmacological activities of their constituent compounds, including this compound. This guide provides a comprehensive overview of the ethnopharmacological uses, pharmacological activities, and underlying mechanisms of this compound, tailored for a scientific audience.
Ethnopharmacological Uses
The medicinal use of plants containing this compound is well-documented in traditional Chinese, Ayurvedic, and Unani medicine.[1] The roots of these plants are the primary part used due to their high concentration of shikonin and its derivatives.[5]
Traditional Applications of Arnebia euchroma and Lithospermum erythrorhizon
| Traditional Use | Description | Plant Source(s) |
| Dermatological Conditions | Used topically for wounds, burns, eczema, psoriasis, dermatitis, and frostbite to reduce inflammation and promote healing.[5][6] | Arnebia euchroma, Lithospermum erythrorhizon[2][5] |
| Inflammatory Disorders | Internally and externally used for its anti-inflammatory properties.[5] | Arnebia euchroma, Lithospermum erythrorhizon[5][7] |
| Respiratory Ailments | Employed in the treatment of conditions like cold and cough.[4][8] | Arnebia euchroma[4][8] |
| Gastrointestinal Issues | Traditionally used for mild constipation and other gastrointestinal ailments.[4][6] | Arnebia euchroma[4][6] |
| Blood Circulation | Believed to improve blood circulation and used for related disorders.[5] | Arnebia euchroma[5] |
| Antimicrobial Agent | The root contains bactericidal compounds effective against E. coli, Bacillus typhi, B. dysenteriae, Pseudomonas, and Staphylococcus aureus.[6] | Arnebia euchroma[6] |
| Other Uses | Also used for measles, as a blood purifier, and has shown experimental contraceptive and anticancer effects.[6][8] The roots are also a source of natural dye.[5][7] | Arnebia euchroma, Lithospermum erythrorhizon[5][7] |
Pharmacological Activities and Mechanisms of Action
Scientific studies have increasingly focused on elucidating the molecular mechanisms underlying the therapeutic effects of this compound and related compounds. Key activities include anti-inflammatory and anti-cancer effects, primarily mediated through the modulation of major signaling pathways.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor (TNF), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] this compound is thought to interfere with this cascade, although the precise points of intervention are still under investigation.
References
- 1. Phytochemical constituents, distributions and traditional usages of Arnebia euchroma: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ferwer.com [ferwer.com]
- 3. Lithospermum erythrorhizon - Wikipedia [en.wikipedia.org]
- 4. Yuzuncu Yıl University Journal of Agricultural Sciences » Submission » Review of Arnebia euсhroma as a Potential Medicinal Plant Based on Phytochemistry and Pharmacological Activity [dergipark.org.tr]
- 5. The official website of Great Himalayan National Park | A UNESCO World Heritage [greathimalayannationalpark.org]
- 6. pfaf.org [pfaf.org]
- 7. lexiplant.com [lexiplant.com]
- 8. Arnebia euchroma: Significance and symbolism [wisdomlib.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Isobutylshikonin: Discovery, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isobutylshikonin (B8799368), a naturally occurring naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, has emerged as a compound of significant interest in pharmacological research. Exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailed summaries of its biological activities supported by quantitative data, and an in-depth exploration of its molecular mechanisms of action through key signaling pathways. Furthermore, this document includes detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound to facilitate further research and development in this area.
Discovery and Historical Background
This compound belongs to the shikonin (B1681659) family of compounds, which have a long history of use in traditional medicine, particularly in Asia. Shikonins are the main active components extracted from the dried roots of plants such as Lithospermum erythrorhizon, Arnebia euchroma, and Alkanna tinctoria. Traditionally, these root extracts, known as "Zicao" in Chinese medicine, have been used to treat a variety of ailments, including skin diseases, inflammation, and burns.
The parent compound, shikonin, was first isolated in the early 20th century. Subsequent phytochemical investigations of Boraginaceae species led to the discovery of a series of shikonin derivatives, including this compound. These derivatives are characterized by different ester groups attached to the side chain of the naphthoquinone core. This compound is specifically the isobutyryl ester of shikonin. The isolation and characterization of these individual derivatives have enabled a more precise understanding of their distinct and overlapping biological activities, paving the way for modern pharmacological studies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₆ |
| Molecular Weight | 358.39 g/mol |
| Appearance | Reddish-purple crystalline solid |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
| CAS Number | 52438-12-7 |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize the available quantitative data for its key pharmacological effects.
Cytotoxic Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A-375 | Human Melanoma | 1.71 | [1] |
| BTI-TN-5B1-4 | Insect Cells | 57.5 | [1] |
| BV2 | Murine Microglia | > 20 (low cytotoxicity) | [2] |
Anti-inflammatory Activity
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production Inhibition | BV2 Microglial Cells | ~5 | [2] |
| Prostaglandin (B15479496) E₂ (PGE₂) Production Inhibition | BV2 Microglial Cells | ~5 | [2] |
Antioxidant Activity
Quantitative data for the antioxidant activity of this compound is not extensively available in the public domain. However, based on the known antioxidant properties of the shikonin scaffold, it is expected to possess radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Mechanisms of Action: Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail its known and putative mechanisms of action, supported by evidence from studies on this compound and closely related shikonin derivatives.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in BV2 microglial cells.[2] This inhibition is achieved by suppressing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Studies have indicated that the inhibitory effect of this compound on NF-κB activation is mediated through the suppression of the PI3K/Akt pathway.[2] By inhibiting the phosphorylation and activation of Akt, this compound disrupts the downstream signaling that leads to NF-κB activation.
References
The Influence of Isobutylshikonin on Gene Expression: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of action of novel compounds is paramount. Isobutylshikonin (B8799368), a naphthoquinone derivative, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of its effects on gene expression, drawing upon available research and data from its closely related analog, shikonin (B1681659), to elucidate its probable mechanisms of action.
A note on the available data: Direct quantitative data on the effects of this compound on gene expression is limited in publicly accessible research. Therefore, this guide leverages the more extensive data available for shikonin, a structurally similar and well-studied naphthoquinone. The presented data and pathways for shikonin are expected to provide a strong predictive framework for the biological activity of this compound.
Core Signaling Pathways Modulated by Shikonin Derivatives
Shikonin and its derivatives, including this compound, exert their cellular effects by modulating key signaling pathways that regulate fundamental processes such as cell survival, proliferation, and inflammation. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that transduces extracellular signals to intracellular responses, governing a wide range of cellular processes including proliferation, differentiation, and apoptosis. Shikonin has been shown to modulate the activity of key components of this pathway, leading to significant changes in gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, and its dysregulation is implicated in various diseases, including cancer. Shikonin has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.
Quantitative Effects on Gene Expression
The modulation of the MAPK and NF-κB signaling pathways by shikonin derivatives results in significant alterations in the expression of a wide array of genes. The following tables summarize quantitative data from studies on shikonin, providing insights into the potential gene expression changes induced by this compound.
Apoptosis-Related Gene Expression
This compound and shikonin are known to induce apoptosis in cancer cells. This is achieved through the differential regulation of pro-apoptotic and anti-apoptotic genes.
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| Pro-Apoptotic | ||||
| BAX | Various Cancer Cells | Shikonin | Upregulation | [1][2] |
| Caspase-3 | QBC939 | Shikonin (2.5-5 µM) | Upregulation | [3] |
| Caspase-8 | QBC939 | Shikonin (2.5-5 µM) | Upregulation | [3] |
| Caspase-9 | Various Cancer Cells | Shikonin | Upregulation | |
| Anti-Apoptotic | ||||
| BCL2 | Various Cancer Cells | Shikonin | Downregulation | [1][2] |
Inflammatory and Cell Cycle-Related Gene Expression
The anti-inflammatory effects of shikonin derivatives are mediated by the downregulation of key inflammatory genes. Furthermore, these compounds can induce cell cycle arrest by modulating the expression of cell cycle regulators.
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| Inflammatory | ||||
| TNF-α | BV2 Microglial Cells | Shikonin (800 nM) + LPS | Downregulation | [4] |
| iNOS | BV2 Microglial Cells | Shikonin (800 nM) + LPS | Downregulation | [4] |
| COX-2 | BV2 Microglial Cells | Shikonin (800 nM) + LPS | Downregulation | [4] |
| Cell Cycle | ||||
| p21 | Various Cancer Cells | Shikonin | Upregulation | |
| Cyclin D1 | MDA-MB-231 | Shikonin | Downregulation | [5] |
| CDK6 | MDA-MB-231 | Shikonin | Downregulation | [5] |
Experimental Protocols
To facilitate further research, this section outlines standardized protocols for investigating the effects of this compound on gene expression.
Cell Culture and Treatment
Protocol:
-
Cell Seeding: Plate the desired cancer cell line (e.g., oral squamous carcinoma cells, breast cancer cells) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. For inflammatory studies, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours).
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a lysis buffer suitable for RNA extraction.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument and a SYBR Green-based detection method. Use specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
The available evidence strongly suggests that this compound, similar to its analog shikonin, exerts significant effects on gene expression, primarily through the modulation of the MAPK and NF-κB signaling pathways. These alterations in gene expression lead to the induction of apoptosis, inhibition of inflammation, and cell cycle arrest in cancer cells. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to delineate its precise molecular mechanisms of action. Further studies employing genome-wide expression analyses, such as microarray or RNA-sequencing, specifically with this compound, are warranted to provide a more comprehensive understanding of its impact on the cellular transcriptome.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Cholangiocarcinoma Cell Line QBC939 by Regulating Apoptosis, Proliferation, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin Isolated from Lithospermum erythrorhizon Downregulates Proinflammatory Mediators in Lipopolysaccharide-Stimulated BV2 Microglial Cells by Suppressing Crosstalk between Reactive Oxygen Species and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic bioinformatics analysis identifies shikonin as a novel mTOR pathway inhibitor in triple-negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isobutylshikonin using a Validated HPLC-UV Method
Introduction
Isobutylshikonin (B8799368) is a naturally occurring naphthoquinone derivative found in the roots of some plants of the Boraginaceae family. Like other shikonin (B1681659) derivatives, it exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties, making it a compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal medicinal products. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound.
Instrumentation and Chromatographic Conditions
A reliable isocratic HPLC-UV method has been developed for the determination of this compound. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1 M Acetic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection Wavelength | 520 nm |
| Run Time | 10 minutes |
| Retention Time of this compound | Approximately 6.5 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing 10 mg of this compound reference standard and dissolving it in 10 mL of methanol (B129727). Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from a hypothetical plant extract)
For the analysis of this compound from a plant matrix, a solid-phase extraction (SPE) method is recommended for sample clean-up.
-
Extraction: 1 gram of the powdered plant material is extracted with 20 mL of methanol using sonication for 30 minutes. The extract is then centrifuged at 4000 rpm for 10 minutes.
-
SPE Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the supernatant from the centrifuged extract onto the cartridge.
-
Wash the cartridge with 5 mL of water:methanol (50:50, v/v) to remove polar impurities.
-
Elute the this compound with 5 mL of acetonitrile.
-
-
Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in 1 mL of the mobile phase. The reconstituted sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1]
3. Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[2]
-
Linearity: The linearity of the method was evaluated by analyzing a series of this compound standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
-
Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high) on the same day (intra-day precision) and on three different days (inter-day precision).
-
Accuracy: The accuracy was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The percentage recovery was then calculated.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
Table 2: Method Validation Results
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visualizations
Experimental Workflow for this compound Quantification
References
Application Note: Quantitative Analysis of Isobutylshikonin in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of isobutylshikonin (B8799368) in human plasma. This compound, a naphthoquinone derivative found in plants of the Boraginaceae family, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2][3] The developed method employs a simple protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, offering high selectivity and sensitivity. This method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies in clinical and preclinical research.[4][5][6][7][8]
Introduction
This compound is a lipophilic derivative of shikonin, a well-known bioactive compound isolated from the roots of plants such as Lithospermum erythrorhizon.[2][9] Shikonin and its derivatives have been reported to possess a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][10] The proposed mechanism of action for these compounds often involves the modulation of key signaling pathways related to apoptosis, inflammation, and cell proliferation.[1][2] To evaluate the therapeutic potential of this compound, it is crucial to understand its pharmacokinetic profile. This requires a reliable and validated bioanalytical method to accurately measure its concentration in biological matrices like plasma.
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and wide dynamic range.[11][12][13] This application note provides a detailed protocol for the analysis of this compound in human plasma, which can be readily implemented in a research or clinical laboratory setting.
Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C20H22O6 | [14][15][16] |
| Molecular Weight | 358.39 g/mol | [14][15][16] |
| CAS Number | 52438-12-7 | [9][14][15] |
| Appearance | Brown to black powder | [14] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [14] |
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Tolbutamide or a structurally similar compound not present in the matrix.
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
2.2. Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
2.3. Sample Preparation
The protein precipitation method was employed for plasma sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL tolbutamide).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
| Dwell Time | 100 ms |
Table 3: MRM Transitions and Compound Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 359.1 | 257.1 (Quantifier) | 80 V | 25 eV |
| 359.1 | 189.1 (Qualifier) | 80 V | 35 eV | |
| Tolbutamide (IS) | 271.1 | 155.1 | 70 V | 20 eV |
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[5][6]
Table 4: Method Validation Quantitative Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Intra-day Accuracy (%RE) | -7.8% to 9.5% |
| Inter-day Accuracy (%RE) | -9.1% to 10.3% |
| Recovery | 85.2% - 93.7% |
| Matrix Effect | 91.5% - 104.2% |
| Stability (24h autosampler, 3 freeze-thaw cycles, 30 days at -80°C) | Stable (±15% of nominal) |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Hypothetical signaling pathway influenced by this compound.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for pharmacokinetic studies. This validated method will be a valuable tool for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmacompass.com [pharmacompass.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. This compound | CAS#:52438-12-7 | Chemsrc [chemsrc.com]
- 10. mdpi.com [mdpi.com]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ISOBUTYRYLSHIKONIN CAS#: 52438-12-7 [m.chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. Isobutyrylshikonin | C20H22O6 | CID 479500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Isobutylshikonin Cell Viability Assessment using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutylshikonin, an analogue of the natural compound shikonin (B1681659), has demonstrated significant potential as a chemotherapeutic agent.[1] Studies indicate that it can induce apoptotic cell death in cancer cells, often with greater potency than its parent compound.[1] A fundamental method for evaluating the cytotoxic effects of compounds like this compound is the MTT assay. This colorimetric assay provides a quantitative measure of cell viability and proliferation. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals. This reaction is catalyzed by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by dissolving the crystals in a solvent and measuring the absorbance.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through the induction of apoptosis. Research on oral squamous carcinoma cells has shown that its mechanism is mediated by the generation of Reactive Oxygen Species (ROS).[1] The accumulation of intracellular ROS triggers the mitochondrial apoptotic pathway, characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, including caspases-9 and -3.[1] This ultimately leads to the cleavage of key cellular proteins, such as PARP, and programmed cell death.[1]
Detailed Experimental Protocol: MTT Assay
This protocol details the steps for determining the cell viability of adherent cancer cells treated with this compound.
3.1. Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., oral squamous carcinoma cells like Ca9-22 or SCC-25)[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, flat-bottom 96-well cell culture plates
3.2. Equipment
-
Laminar flow hood (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Microplate reader with a 570 nm filter
3.3. Reagent Preparation
-
Complete Growth Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved and filter-sterilize the solution using a 0.22 µm filter. Store at 4°C, protected from light, for up to one month.
3.4. Assay Procedure
-
Cell Seeding:
-
Culture cells until they reach approximately 80% confluency.
-
Trypsinize the cells, neutralize with complete growth medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, aspirate the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure absorbance at a reference wavelength of 630 nm to subtract background noise.
-
Data Analysis and Presentation
4.1. Calculation of Cell Viability The percentage of cell viability is calculated relative to the vehicle-treated control cells. First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100
4.2. Determination of IC50 The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2][3] The IC50 value is a key measure of a drug's potency.[3] It is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism). A lower IC50 value indicates a more potent compound.[3]
4.3. Data Presentation Quantitative results should be summarized in tables for clarity and easy comparison.
Table 1: Cytotoxic Effect of this compound on Oral Cancer Cells (Illustrative Data)
| Cell Line | Treatment Time (h) | This compound IC50 (µM) |
| Ca9-22 | 48 | 1.5 ± 0.2 |
| SCC-25 | 48 | 2.1 ± 0.3 |
| Normal Keratinocytes | 48 | > 25 |
Note: Data are presented as mean ± standard deviation from three independent experiments. These values are for illustrative purposes and should be determined experimentally.
Table 2: Dose-Dependent Effect of this compound on Ca9-22 Cell Viability (Illustrative Data)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.4 ± 4.8 |
| 0.5 | 78.1 ± 6.1 |
| 1.0 | 59.3 ± 3.9 |
| 2.5 | 35.7 ± 4.2 |
| 5.0 | 15.2 ± 2.5 |
| 10.0 | 5.8 ± 1.9 |
Note: Data represents viability after 48 hours of treatment and is for illustrative purposes.
References
- 1. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
Application Notes and Protocols for Western Blot Analysis of Isobutylshikonin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin (B8799368), a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, is a promising small molecule for therapeutic development, particularly in oncology and inflammatory diseases. As a derivative of the well-studied compound shikonin (B1681659), this compound is anticipated to share similar mechanisms of action, including the induction of apoptosis and the modulation of key cellular signaling pathways. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying the effects of this compound on cellular protein expression and signaling cascades.
These application notes provide detailed protocols and data interpretation guidelines for utilizing Western blot to analyze the effects of this compound on key cellular processes, including apoptosis and the MAPK, PI3K/Akt, and NF-κB signaling pathways.
Application Note I: Analysis of Apoptosis Induction by this compound
This compound has been shown to induce apoptotic cell death in cancer cells.[1] The mechanism often involves the activation of the caspase cascade, which can be effectively monitored by Western blot analysis. Key markers for apoptosis include the cleavage of caspases (e.g., Caspase-3, -8, -9) and their substrate, Poly (ADP-ribose) polymerase (PARP).
Data Presentation: Quantitative Analysis of Apoptosis-Related Proteins
The following table presents representative quantitative data from a Western blot experiment analyzing the expression of key apoptosis-related proteins in cancer cells treated with this compound for 24 hours. Data is presented as the mean fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin).
| Target Protein | Function in Apoptosis | Expected Change with this compound | Representative Fold Change (this compound vs. Control) |
| Pro-Caspase-3 | Inactive form of executioner caspase | Decrease | 0.4 |
| Cleaved Caspase-3 | Active form of executioner caspase | Increase | 7.5 |
| Pro-Caspase-8 | Inactive form of initiator caspase | Decrease | 0.6 |
| Cleaved Caspase-8 | Active form of initiator caspase | Increase | 4.2 |
| Pro-Caspase-9 | Inactive form of initiator caspase | Decrease | 0.5 |
| Cleaved Caspase-9 | Active form of initiator caspase | Increase | 5.8 |
| Full-length PARP | DNA repair enzyme, caspase substrate | Decrease | 0.3 |
| Cleaved PARP | Inactivated fragment, marker of apoptosis | Increase | 8.9 |
| Bcl-2 | Anti-apoptotic protein | Decrease | 0.5 |
| Bax | Pro-apoptotic protein | Increase | 2.1 |
Signaling Pathway Diagram: this compound-Induced Apoptosis
References
Application Notes and Protocols for Isobutylshikonin in an In Vivo Xenograft Mouse Model for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutylshikonin (B8799368), a derivative of shikonin (B1681659) extracted from the root of Lithospermum erythrorhizon, has emerged as a promising phytochemical in cancer research.[1][2][3] Like its parent compound, this compound is believed to exert potent anti-cancer effects through the induction of various forms of programmed cell death, including apoptosis and autophagy.[4][5] Its mechanism of action is often attributed to the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the generation of reactive oxygen species (ROS).[1][4][5][6][7] This document provides detailed application notes and protocols for utilizing this compound in an in vivo xenograft mouse model to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound's anti-cancer activity is multifaceted. It is known to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This process is often mediated through both intrinsic and extrinsic pathways. Furthermore, this compound can trigger autophagy, a cellular process of self-digestion, which can either promote cell survival or lead to cell death depending on the cellular context.[4][5][8] The interplay between apoptosis and autophagy is a critical determinant of the cellular response to this compound.[9][10][11] A primary target of shikonin and its derivatives is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy.[5][6][7][12] By inhibiting this pathway, this compound can effectively halt tumor cell growth and survival. Additionally, the generation of ROS by this compound can induce oxidative stress, leading to DNA damage and cell death.[1][4]
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 250 | - | - |
| This compound | 10 | IP | 950 ± 180 | 36.7 | <0.05 |
| This compound | 25 | IP | 600 ± 120 | 60.0 | <0.01 |
| This compound | 50 | IP | 350 ± 90 | 76.7 | <0.001 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound in vivo xenograft models was not available in the public domain at the time of this writing. Researchers should generate their own data based on the specific cell line and experimental conditions.
Table 2: Pharmacokinetic and Toxicity Profile of a Related Compound (Acetylshikonin) in Mice
| Parameter | Value |
| Pharmacokinetics | |
| Half-life (t½) | Poor absorption and wide distribution reported. |
| Bioavailability | Data for this compound is not readily available. |
| Toxicity | |
| Maximum Tolerated Dose (MTD) | To be determined in a dose-escalation study. |
| Observed Side Effects | Monitor for weight loss, behavioral changes, and signs of distress. |
Note: Pharmacokinetic and toxicity data for this compound are not well-documented in publicly available literature. The data for acetylshikonin (B600194) suggests poor absorption.[7] It is crucial to perform dedicated pharmacokinetic and toxicity studies for this compound.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)[13]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
-
Laminar flow hood
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Culture: Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.
-
-
Cell Counting and Preparation:
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration and viability.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL) with sterile PBS or a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in the established xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (purity >98%)
-
Vehicle solution (e.g., DMSO, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Positive control drug (e.g., a standard-of-care chemotherapeutic for the chosen cancer type)
-
Syringes (1 mL) and needles (appropriate gauge for the administration route)
-
Digital calipers
-
Analytical balance
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the appropriate vehicle to the final desired concentrations (e.g., 10, 25, and 50 mg/kg).
-
Prepare the vehicle control and positive control solutions.
-
-
Drug Administration:
-
Administer the prepared solutions to the respective groups of mice via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The administration volume is typically 100-200 µL per mouse.
-
The treatment schedule should be predetermined (e.g., daily, every other day, or once a week for 3-4 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of all mice 2-3 times per week throughout the study.
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
At the end of the study (e.g., after 21 or 28 days, or when tumors in the control group reach a maximum allowable size), euthanize the mice according to IACUC guidelines.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
Optionally, a portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or flash-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
-
Mandatory Visualization
Caption: Experimental workflow for in vivo xenograft mouse model.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Crosstalk between Autophagy and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of autophagy and apoptosis: Recent developments in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 12. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobutylshikonin Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin (B8799368), a derivative of shikonin (B1681659), is a promising lipophilic compound known for its potent anticancer properties. Like other shikonin derivatives, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to tumor tissues. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, drawing upon established methodologies for shikonin and its derivatives.
Data Presentation: Physicochemical Characterization of Shikonin Derivative-Loaded Nanoparticles
The following tables summarize quantitative data from studies on shikonin and acetylshikonin (B600194) nanoparticle formulations. These values can serve as a benchmark for the development and characterization of this compound nanoparticles.
Table 1: Characterization of Shikonin-Loaded PLGA Nanoparticles [1]
| Parameter | Value |
| Average Diameter (TEM) | 161 ± 8.95 nm |
| Hydrodynamic Size (DLS) | 209.03 ± 2.45 nm |
| Polydispersity Index (PDI) | 0.064 ± 0.03 |
| Zeta Potential | -17.90 ± 2.06 mV |
| Encapsulation Efficiency | 88% |
| Drug Loading Capacity | 5.5% |
Table 2: Characterization of Acetylshikonin-Loaded Solid Lipid Nanoparticles (SLNs) [2][3]
| Parameter | Value |
| Particle Size Range | 70 - 120 nm |
| Polydispersity Index (PDI) | < 0.10 |
| Morphology | Spherical and regular |
Experimental Protocols
The following protocols are adapted from methodologies used for shikonin and acetylshikonin nanoparticle formulations and can be applied to the development of this compound nanoparticles.
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is based on the synthesis of shikonin-loaded PLGA nanoparticles[1].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase dropwise to the aqueous PVA solution under continuous stirring to form an oil-in-water emulsion.
-
Homogenize the emulsion using a high-speed homogenizer or sonicator.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of acetone and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: [1]
- Disperse the nanoparticles in deionized water.
- Analyze the suspension using a dynamic light scattering (DLS) instrument (e.g., a Zeta Sizer).
- Perform measurements in triplicate.
- Prepare a dilute suspension of the nanoparticles.
- Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
- Image the nanoparticles using a Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).
3. Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC): [1]
- Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.
- Measure the amount of free this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate EE and DLC using the following formulas:
- EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
- DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of the nanoparticle formulation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound-loaded nanoparticles
-
Free this compound (as a control)
-
Blank nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound-loaded nanoparticles, free this compound, and blank nanoparticles. Include an untreated cell group as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 4: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Cancer cell line
-
This compound-loaded nanoparticles
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cells with the nanoparticle formulation for a predetermined time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: Western Blot Analysis for PI3K/AKT/mTOR Signaling Pathway
This protocol investigates the molecular mechanism of action of the nanoparticles. Acetylshikonin has been shown to affect the PI3K/Akt/mTOR pathway[4].
Materials:
-
Cancer cell line
-
This compound-loaded nanoparticles
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat the cells with the nanoparticle formulation.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the treatment on the expression and phosphorylation of the target proteins.
Visualization of Workflows and Pathways
References
- 1. Shikonin-Loaded Nanoparticles Attenuate Particulate Matter-Induced Skin Injury by Inhibiting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-reporter shikonin-Act-loaded solid lipid nanoparticle: formulation, physicochemical characterization and geno/cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Isobutylshikonin Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutylshikonin is a naphthoquinone compound derived from the root of Lithospermum erythrorhizon. Like its parent compound, shikonin (B1681659), it is investigated for various biological activities, including anticancer effects. The antitumor mechanism of shikonin and its derivatives often involves the induction of reactive oxygen species (ROS) and the inhibition of key cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[1]
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in biological assays.[2] This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution in DMSO.
Compound Information
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Synonyms | Isobutyrylshikonin | [3] |
| CAS Number | 52438-12-7 | [1][2][3] |
| Molecular Formula | C₂₀H₂₂O₆ | [1][3] |
| Molecular Weight | 358.39 g/mol | [1] |
| Appearance | Brown to black powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Acetone, etc. | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements.
3.1. Materials and Equipment
| Materials & Reagents | Equipment |
| This compound powder | Analytical balance |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Microcentrifuge tubes or amber glass vials |
| Sterile, nuclease-free water (for dilutions) | Pipettes and sterile filter tips |
| Cell culture medium or appropriate buffer | Vortex mixer |
| Sonicator water bath (optional) | |
| Personal Protective Equipment (PPE): lab coat, gloves, safety glasses |
3.2. Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM Stock:
-
Mass (mg) = 10 mM x 1 mL x 358.39 g/mol
-
Mass (mg) = 3.58 mg
-
3.3. Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
3.4. Step-by-Step Procedure
-
Preparation: Bring the this compound powder vial and anhydrous DMSO to room temperature before opening to prevent moisture condensation.[4]
-
Weighing: Carefully weigh 3.58 mg of this compound powder using an analytical balance and place it into a sterile, light-protected vial (e.g., an amber microcentrifuge tube).
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to assist.[5]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and preparation date. Store them at -20°C for short-term storage or -80°C for long-term storage.
Protocol: Preparation of Working Solutions
Stock solutions must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium for experiments.
-
Determine Final DMSO Concentration: The final concentration of DMSO in the aqueous working solution should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. A vehicle control (medium containing the same final concentration of DMSO) must be included in all experiments.
-
Perform Serial Dilutions: To prevent the compound from precipitating out of solution, it is best to perform serial dilutions.[4] Do not dilute the highly concentrated DMSO stock directly into a large volume of aqueous medium. A stepwise dilution is recommended.
-
Example: To achieve a 10 µM final concentration from a 10 mM stock in 1 mL of media (a 1:1000 dilution):
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of sterile medium or buffer (creates a 100 µM solution).
-
Then, add 100 µL of this 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
-
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Condition | Duration | Recommendations & Considerations |
| Solid Powder | Up to 3 years at -20°C | Store in a desiccator to keep dry. |
| DMSO Stock Solution (Long-term) | Up to 6 months at -80°C | Aliquot into single-use tubes. Protect from light. Avoid freeze-thaw cycles. |
| DMSO Stock Solution (Short-term) | Up to 1 month at -20°C | Use for routine experiments. Re-examine efficacy if stored longer. |
| Room Temperature | Not Recommended | Shikonin derivatives can degrade at room temperature, especially with light exposure or moisture. |
Mechanism of Action: Signaling Pathway
Shikonin and its derivatives, such as this compound, exert their anticancer effects by modulating various cellular signaling pathways. One of the key pathways inhibited by these compounds is the PI3K/Akt signaling cascade, which is a central regulator of cell proliferation, survival, and apoptosis.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Isobutylshikonin in Herbal Extracts
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Isobutylshikonin in herbal extracts using High-Performance Liquid Chromatography (HPLC). It includes methods for sample preparation, chromatographic conditions, and data analysis. Additionally, it outlines the anti-inflammatory signaling pathway of this compound.
Introduction
This compound is a naturally occurring naphthoquinone compound found in the roots of several medicinal plants, including Arnebia euchroma and Lithospermum erythrorhizon.[1][2] It is a derivative of shikonin (B1681659) and is known for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The potent biological activities of this compound have garnered significant interest in its potential for drug development.
Accurate and reliable quantitative analysis of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of shikonin and its derivatives due to its high resolution, sensitivity, and specificity. This application note provides a comprehensive protocol for the extraction and subsequent HPLC-based quantification of this compound from herbal raw materials.
Experimental Protocols
Extraction of this compound from Herbal Material
This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining this compound from dried and powdered herbal roots, such as Arnebia euchroma.
Materials and Reagents:
-
Dried and powdered root of the herbal source (e.g., Arnebia euchroma), sieved through an 80-mesh screen.
-
Ethanol (B145695) (78%), HPLC grade
-
Methanol (B129727), HPLC grade
-
Water, ultrapure
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered herbal material and place it into a 50 mL conical flask.
-
Add 10.3 mL of 78% ethanol to the flask, resulting in a liquid-to-solid ratio of 10.3:1.[3]
-
Place the flask in an ultrasonic bath and sonicate for 4.2 minutes at a controlled temperature.[3]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with the same volume of solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Quantification of this compound
This section details the HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and DAD/UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.1 M Acetic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 520 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 2 to 500 µg/mL.
Calibration Curve:
-
Inject 10 µL of each working standard solution into the HPLC system in triplicate.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.998 is considered acceptable.
Sample Analysis:
-
Inject 10 µL of the filtered herbal extract solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
HPLC Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines. Typical validation parameters are summarized below.
| Parameter | Typical Value |
| Linearity Range | 2 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.55 µg/mL[4] |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Quantitative Results of this compound in Herbal Extracts
The following table presents example data for the quantification of this compound in different batches of Arnebia euchroma root extract.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (mg/g of dry plant material) |
| Batch A | 12.5 | 185673 | 152.8 | 7.64 |
| Batch B | 12.6 | 179845 | 148.1 | 7.41 |
| Batch C | 12.5 | 192341 | 158.3 | 7.92 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by inhibiting the PI3K/Akt-mediated NF-κB signaling pathway.[5]
Caption: PI3K/Akt/NF-κB pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobutyrylshikonin inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in BV2 microglial cells by suppressing the PI3K/Akt-mediated nuclear transcription factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Isobutylshikonin Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin, a naturally occurring naphthoquinone pigment isolated from the roots of plants such as Lithospermum erythrorhizon, has garnered significant interest in the scientific community for its potential therapeutic properties. As a derivative of shikonin (B1681659), it belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Cell-based assays are indispensable tools for the preliminary screening and mechanistic elucidation of the bioactivities of natural products like this compound. These assays provide a biologically relevant environment to assess cellular responses and identify potential drug candidates.
This document provides detailed application notes and protocols for a panel of cell-based assays to screen the anti-inflammatory and anti-cancer bioactivities of this compound.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the quantitative data on the bioactivity of this compound from cell-based assays. This structured format allows for easy comparison of its potency across different biological activities.
| Bioactivity | Assay | Cell Line | Parameter Measured | IC50 Value (µM) | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | ~15 | [1] |
| Cytotoxicity | MTT Assay | Ca9-22 (Oral Squamous Carcinoma) | Inhibition of cell viability | Less than shikonin (specific value not provided, but more potent) | [2] |
Note: The IC50 value for anti-inflammatory activity is based on data for shikonoid derivatives from Plagiobothrys arizonicus, where this compound is a representative compound. The cytotoxicity data indicates higher potency than its parent compound, shikonin. Further studies are encouraged to establish precise IC50 values across a broader range of cell lines and assays.
Experimental Protocols
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., Ca9-22, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Determine the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition:
-
% Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
-
-
Determine the IC50 value from the dose-response curve.
-
Assessment of Apoptosis: Caspase-3/7 Activation Assay
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates for luminescence measurement
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to induce apoptosis.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of caspase-3/7 activity.
-
Express the results as fold-change in caspase activity compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Addition of Shikonin and Its Derivatives with Lipopolysaccharide Induces Rapid Macrophage Death [jstage.jst.go.jp]
Application Notes and Protocols for Isobutylshikonin Liposomal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of isobutylshikonin-loaded liposomal delivery systems. The aim is to enhance the therapeutic efficacy of This compound (B8799368), a promising anti-cancer compound, by leveraging liposomal technology to improve its solubility, stability, and targeted delivery.
Introduction
This compound, a derivative of shikonin, has demonstrated significant potential as an anti-tumor agent. However, its poor water solubility and potential for off-target toxicity can limit its clinical application. Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1][2][3] This document outlines the preparation, characterization, and in vitro evaluation of this compound-loaded liposomes.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of shikonin-loaded liposomes, a closely related compound, which can be used as a benchmark for the development of this compound liposomes.
Table 1: Physicochemical Properties of Shikonin-Loaded Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| SSL-SHK | DPPC:Chol:DSPE-PEG2000 (55:40:5) | 121.4 ± 4.2 | 0.21 ± 0.03 | -16.32 ± 1.45 | 93.5 ± 2.1 |
| RGD-SSL-SHK | DPPC:Chol:DSPE-PEG2000:DSPE-PEG2000-RGD (55:40:4:1) | 124.8 ± 3.9 | 0.21 ± 0.02 | -15.37 ± 0.91 | 94.89 ± 1.83 |
Data adapted from a study on shikonin-loaded liposomes.[4] SSL: Sterically Stabilized Liposomes; SHK: Shikonin; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].
Table 2: In Vitro Drug Release Profile of Shikonin from Liposomes
| Time (hours) | Cumulative Release of Free Shikonin (%) ± SD | Cumulative Release from SSL-SHK (%) ± SD | Cumulative Release from RGD-SSL-SHK (%) ± SD |
| 2 | 55.2 ± 3.1 | 25.8 ± 1.5 | 23.4 ± 1.8 |
| 4 | 70.1 ± 2.8 | 38.6 ± 2.0 | 35.7 ± 2.2 |
| 8 | 82.6 ± 2.8 | 51.1 ± 2.0 | 47.6 ± 2.4 |
| 12 | 91.5 ± 2.5 | 62.3 ± 2.3 | 58.9 ± 2.6 |
| 24 | 98.3 ± 1.9 | 75.8 ± 2.6 | 74.5 ± 2.9 |
| 48 | - | 88.9 ± 2.9 | 86.7 ± 3.1 |
Data adapted from a study on shikonin-loaded liposomes.[4] The release study was conducted in PBS (pH 7.4) at 37°C using a dialysis method.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and reliable technique for liposome (B1194612) formulation.[5][6][7][8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: Dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Thin Film Formation: Evaporate the organic solvents using a rotary evaporator. The temperature of the water bath should be maintained above the phase transition temperature of the lipids (for DPPC, this is ~41°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. The temperature of the hydration buffer should also be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction:
-
Sonication: To reduce the size and lamellarity of the MLVs, sonicate the liposomal suspension using a bath or probe sonicator.[5] Keep the sample on ice to prevent overheating.
-
Extrusion: For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times).
-
-
Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Characterization of this compound Liposomes
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
This protocol outlines the use of Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the liposomes.[9][10][11][12][13]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Deionized water or PBS for dilution
Procedure:
-
Sample Preparation: Dilute the this compound liposome suspension with deionized water or PBS to an appropriate concentration for DLS measurement.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25°C), dispersant viscosity, and refractive index.
-
Measurement:
-
Particle Size and PDI: Place the diluted sample in a cuvette and insert it into the DLS instrument. Perform the measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery systems.[6]
-
Zeta Potential: For zeta potential measurement, use a specific folded capillary cell. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential. A higher absolute zeta potential value (e.g., > ±20 mV) indicates better colloidal stability.
-
-
Data Analysis: Analyze the obtained data using the instrument's software.
2.2 Encapsulation Efficiency (%EE)
This protocol describes how to determine the percentage of this compound that is successfully encapsulated within the liposomes.
Materials:
-
Ultracentrifuge or centrifugal filter units
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Methanol or other suitable solvent to dissolve this compound and disrupt liposomes
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) this compound from the liposome suspension. This can be achieved by ultracentrifugation or by using centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.
-
Quantification of Free Drug: Measure the concentration of the free this compound in the supernatant or filtrate using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
Quantification of Total Drug: Disrupt a known volume of the original liposome suspension by adding a solvent like methanol. This will release the encapsulated drug. Measure the total concentration of this compound in this disrupted sample.
-
Calculation: Calculate the encapsulation efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis method to evaluate the release profile of this compound from the liposomes over time, simulating physiological conditions.[14][15][16][17][18]
Materials:
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, or acetate (B1210297) buffer pH 5.5 to mimic endosomal conditions)
-
Shaking water bath or magnetic stirrer
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing and soak it in the release medium to make it pliable and remove any preservatives.
-
Sample Loading: Place a known amount of the this compound-loaded liposome suspension inside the dialysis bag and securely seal both ends.
-
Release Study Setup: Immerse the dialysis bag in a container with a known volume of the release medium. Place the container in a shaking water bath or on a magnetic stirrer maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
Isoflavones, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[19][20] The following diagram illustrates these potential interactions.
References
- 1. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsirjournal.com [jsirjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. news-medical.net [news-medical.net]
- 11. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 12. entegris.com [entegris.com]
- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 14. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. mdpi.com [mdpi.com]
- 20. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging of Isobutylshikonin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Understanding the in vivo biodistribution and target engagement of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the in vivo imaging of this compound distribution, leveraging fluorescent labeling and whole-body imaging techniques. While direct in vivo imaging studies on this compound are not yet widely published, this guide offers a comprehensive framework based on the known characteristics of Shikonin (B1681659) derivatives and established protocols for small molecule imaging.
Principle
In vivo fluorescence imaging allows for the non-invasive visualization and quantification of molecular processes within a living organism.[1] This is achieved by labeling the molecule of interest, in this case, this compound, with a fluorescent probe. Near-infrared (NIR) fluorophores are often preferred for in vivo applications due to their deep tissue penetration and low background autofluorescence.[1] Once the labeled this compound is administered to an animal model, its distribution, accumulation at target sites, and clearance can be monitored over time using a sensitive optical imaging system.
Potential Signaling Pathways of this compound
Based on studies of the closely related compound Shikonin, this compound is likely to exert its biological effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and inflammation.
Studies on Shikonin suggest it induces apoptosis by regulating the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[2] Shikonin has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[2] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.[2]
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Shikonin has been demonstrated to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[3] By suppressing the phosphorylation of PI3K and Akt, this compound may block downstream survival signals, thereby promoting apoptosis in cancer cells.[3]
Data Presentation
The following tables present hypothetical biodistribution and pharmacokinetic data for fluorescently labeled this compound, extrapolated from studies on the structurally similar flavonoid, Isoliquiritigenin.[4] This data is intended to serve as a reference for expected outcomes and should be validated experimentally for this compound.
Table 1: Hypothetical Biodistribution of NIR-Labeled this compound in Tumor-Bearing Mice
| Organ | Mean Fluorescence Intensity (Photons/s/cm²/sr) ± SD (24h post-injection) |
| Tumor | 1.5 x 10⁸ ± 0.3 x 10⁸ |
| Liver | 2.8 x 10⁸ ± 0.5 x 10⁸ |
| Kidneys | 1.9 x 10⁸ ± 0.4 x 10⁸ |
| Lungs | 0.8 x 10⁸ ± 0.2 x 10⁸ |
| Spleen | 0.6 x 10⁸ ± 0.1 x 10⁸ |
| Heart | 0.5 x 10⁸ ± 0.1 x 10⁸ |
| Muscle | 0.2 x 10⁸ ± 0.05 x 10⁸ |
Table 2: Hypothetical Pharmacokinetic Parameters of NIR-Labeled this compound
| Parameter | Value |
| Elimination Half-life (t½) | ~4-5 hours |
| Peak Tumor Accumulation | 12-24 hours |
| Primary Route of Clearance | Hepatic |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the conjugation of a near-infrared (NIR) fluorescent dye to this compound. A dye with an N-hydroxysuccinimide (NHS) ester reactive group is recommended for covalent bonding to available hydroxyl groups on the this compound molecule.
Materials:
-
This compound
-
NIR Fluorescent Dye with NHS ester (e.g., Cy7-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of the NIR fluorescent dye-NHS ester to the solution.
-
Add a 3 molar excess of TEA to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purify the resulting fluorescently labeled this compound using a semi-preparative HPLC system.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
-
Lyophilize the purified product to obtain a stable powder.
-
Store the labeled compound at -20°C, protected from light.
Protocol 2: In Vivo Imaging of Labeled this compound in a Xenograft Mouse Model
This protocol outlines the procedure for administering the fluorescently labeled this compound to tumor-bearing mice and acquiring in vivo images.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
NIR-labeled this compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% in oxygen).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a baseline fluorescence image before injection.
-
-
Administration:
-
Dissolve the NIR-labeled this compound in sterile PBS to the desired concentration.
-
Administer the solution to the mouse via intravenous (tail vein) injection. The typical dose may range from 1-5 mg/kg.
-
-
Image Acquisition:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Use appropriate excitation and emission filters for the specific NIR dye used.
-
Maintain the animal under anesthesia throughout the imaging session.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor and organs.
-
Draw regions of interest (ROIs) around the tumor and each organ to measure the average fluorescence signal.
-
Express the data as photons per second per centimeter squared per steradian (photons/s/cm²/sr).
-
Conclusion
The protocols and information provided in this document offer a foundational guide for researchers and scientists interested in investigating the in vivo distribution of this compound. While the biodistribution and pharmacokinetic data are hypothetical and based on a related compound, the experimental procedures for fluorescent labeling and in vivo imaging are well-established and can be adapted for this compound. Successful application of these methods will provide valuable insights into the pharmacokinetics and tumor-targeting capabilities of this promising therapeutic agent, thereby accelerating its preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis is induced by shikonin through the mitochondrial signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin protects chondrocytes from interleukin-1beta-induced apoptosis by regulating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TUNEL Assay for Detecting Isobutylshikonin-Induced DNA Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylshikonin (B8799368), a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated potent anti-cancer properties. Its mechanism of action involves the induction of programmed cell death, or apoptosis, in tumor cells. A key hallmark of apoptosis is the fragmentation of genomic DNA, a process that can be reliably detected and quantified using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
These application notes provide a comprehensive guide for utilizing the TUNEL assay to confirm and quantify DNA fragmentation induced by this compound. The protocols detailed below are designed for researchers in oncology, pharmacology, and drug development who are investigating the apoptotic effects of this compound and similar compounds.
Principle of the TUNEL Assay
The TUNEL assay is a method for detecting DNA fragmentation by labeling the terminal end of nucleic acids. The assay relies on the enzyme Terminal Deoxynucleotidyl Transferase (TdT), which catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA fragments. These labeled fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry, allowing for the identification of apoptotic cells within a population.
Data Presentation: Quantifying this compound-Induced DNA Fragmentation
The following table summarizes representative quantitative data on the dose-dependent effect of shikonin, a closely related analogue of this compound, on the induction of apoptosis in cancer cell lines. This data, obtained through methods like Annexin V/PI staining and flow cytometry, is illustrative of the results that can be expected when analyzing this compound-induced DNA fragmentation with the TUNEL assay.
| Cell Line | Compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Method of Quantification |
| SMMC-7721 (Human Hepatocellular Carcinoma) | 0 (Control) | ~5% | Annexin V-FITC/PI Staining & Flow Cytometry |
| 1 | ~15% | Annexin V-FITC/PI Staining & Flow Cytometry | |
| 2 | ~30% | Annexin V-FITC/PI Staining & Flow Cytometry | |
| 4 | ~55% | Annexin V-FITC/PI Staining & Flow Cytometry | |
| NCI-H460 (Human Lung Cancer) | 0 (Control) | 2.93 ± 0.23% | Annexin V-FITC/PI Staining & Flow Cytometry[1] |
| 2.1 | 16.28 ± 2.18% | Annexin V-FITC/PI Staining & Flow Cytometry[1] | |
| 2.6 | 21.36 ± 2.67% | Annexin V-FITC/PI Staining & Flow Cytometry[1] | |
| T-47D (Human Breast Cancer) | 0 (Control) | ~5% | Annexin V-FITC/PI Staining & Flow Cytometry |
| 5 | Significant Increase | Annexin V-FITC/PI Staining & Flow Cytometry |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent cancer cell line of interest (e.g., oral squamous carcinoma cells, breast cancer cells, etc.)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
TUNEL Assay Kit: Commercially available kit (e.g., from Thermo Fisher Scientific, Roche, Abcam) containing:
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)
-
Equilibration Buffer
-
Terminal Deoxynucleotidyl Transferase (TdT) Enzyme
-
Labeled dUTPs (e.g., BrdUTP, FITC-dUTP)
-
Reaction Buffer
-
Stop/Wash Buffer
-
Staining Buffer (for flow cytometry) or Mounting Medium with DAPI (for microscopy)
-
-
Positive Control: DNase I
-
Negative Control: Labeling solution without TdT enzyme
-
Phosphate-Buffered Saline (PBS)
-
Sterile cell culture plates (e.g., 96-well plates for microscopy or 6-well plates for flow cytometry)
-
Incubator (37°C, 5% CO₂)
-
Fluorescence Microscope or Flow Cytometer
Experimental Workflow Diagram
Caption: Experimental workflow for the TUNEL assay to detect this compound-induced DNA fragmentation.
Detailed Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be based on previously determined IC50 values.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48 hours) at 37°C, 5% CO₂.
-
-
Controls:
-
Positive Control: Treat a separate set of cells with DNase I (1-10 µg/mL) for 10-30 minutes at room temperature to induce non-specific DNA breaks.
-
Negative Control: One set of treated cells will be incubated with the labeling solution without the TdT enzyme.
-
-
Fixation:
-
Carefully aspirate the medium.
-
Wash the cells once with PBS.
-
Add 4% paraformaldehyde in PBS to each well and incubate for 15-30 minutes at room temperature.
-
Aspirate the fixative and wash the cells twice with PBS.
-
-
Permeabilization:
-
Add 0.1% Triton™ X-100 in PBS to each well.
-
Incubate for 5-15 minutes on ice or at room temperature.
-
Aspirate the permeabilization solution and wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (this typically involves mixing the TdT enzyme with the labeled dUTPs in a reaction buffer).
-
Add the TUNEL reaction mixture to each coverslip/well, ensuring the cells are completely covered.
-
For the negative control, add the reaction mixture without the TdT enzyme.
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent drying.
-
-
Stopping the Reaction:
-
Aspirate the TUNEL reaction mixture.
-
Wash the cells 2-3 times with a stop/wash buffer provided in the kit or with PBS.
-
-
Counterstaining and Mounting:
-
If not already included in the mounting medium, stain the nuclei with a counterstain like DAPI or Hoechst 33342 to visualize all cells.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the fluorophore used in the TUNEL reaction (e.g., FITC) and the nuclear counterstain (e.g., DAPI).
-
Apoptotic cells will show bright nuclear fluorescence, while non-apoptotic cells will only show the nuclear counterstain.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei (DAPI-stained) in several random fields of view for each condition.
-
Protocol for Flow Cytometry
For flow cytometric analysis, cells are typically grown in 6-well plates. The treatment, fixation, and permeabilization steps are similar to the microscopy protocol, but are performed on cells in suspension. After the TUNEL reaction, cells are analyzed on a flow cytometer, which allows for the rapid quantification of fluorescence intensity in a large number of individual cells. This provides a more quantitative measure of the apoptotic cell population.
Signaling Pathway of this compound-Induced Apoptosis
This compound, similar to its analogue shikonin, induces apoptosis through a complex signaling cascade that culminates in DNA fragmentation. The process is often initiated by the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.
Caption: this compound-induced apoptosis signaling pathway leading to DNA fragmentation.
This signaling cascade highlights the central role of caspases, a family of cysteine proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3, leads to the cleavage of various cellular substrates, including the inhibitor of caspase-activated DNase (ICAD). This releases caspase-activated DNase (CAD), which then translocates to the nucleus and degrades DNA, creating the fragments detected by the TUNEL assay.
Conclusion
The TUNEL assay is a robust and specific method for detecting the hallmark of apoptosis—DNA fragmentation. When used in conjunction with appropriate controls and quantification methods, it provides compelling evidence for the pro-apoptotic activity of compounds like this compound. These application notes offer a framework for researchers to effectively employ this technique in their investigations, contributing to a deeper understanding of the therapeutic potential of novel anti-cancer agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving Isobutylshikonin Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Isobutylshikonin (B8799368) in aqueous buffers.
Disclaimer: this compound is a derivative of shikonin (B1681659). Due to the limited availability of specific quantitative solubility data for this compound, this guide utilizes data from studies on shikonin and acetylshikonin (B600194) as close analogs. The principles and techniques described are broadly applicable to improving the solubility of poorly water-soluble naphthoquinone compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound, like other shikonin derivatives, is a lipophilic molecule with inherently low aqueous solubility. Shikonin is reported to be sparingly soluble in aqueous buffers[1]. This poor solubility is a common challenge in experimental setups requiring aqueous solutions.
Q2: I'm observing a precipitate after adding my this compound stock solution (in an organic solvent) to the aqueous buffer. What is happening?
A2: This is a common phenomenon known as "precipitation" or "crashing out." When a concentrated stock solution of a poorly water-soluble compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the organic solvent concentration decreases significantly. The aqueous environment cannot maintain the solubility of the compound, leading to the formation of a solid precipitate.
Q3: Can I simply increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in my final aqueous solution?
A3: While increasing the co-solvent concentration can improve solubility, it's crucial to consider its potential impact on your experimental system. High concentrations of organic solvents can affect cell viability, enzyme activity, and other biological parameters. It is recommended to keep the final concentration of organic solvents, such as DMSO, as low as possible, typically below 0.5% (v/v) in cell-based assays.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Surfactants: Forming micelles that encapsulate the this compound.
-
Nanoparticle Formulations: Encapsulating or loading this compound into nanoparticles.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | Decrease the final concentration of this compound in your experiment. | A lower concentration may remain in solution. |
| Insufficient organic co-solvent | Prepare a working stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final co-solvent concentration is compatible with your assay. A 1:5 solution of DMF:PBS (pH 7.2) has been used for shikonin, achieving a solubility of approximately 0.16 mg/ml[1]. | The compound remains in solution at the desired final concentration. |
| pH of the buffer | While not extensively documented for this compound, the solubility of some compounds is pH-dependent. Test a range of physiologically relevant pH values for your buffer if your experimental design allows. | Improved solubility at a specific pH. |
Issue 2: The prepared this compound solution is not stable and precipitates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable solution | Prepare fresh solutions immediately before use. Aqueous solutions of shikonin are not recommended for storage for more than one day[1]. | Minimized precipitation during the experiment. |
| Temperature fluctuations | Maintain a constant temperature for your solutions. Some compounds are less soluble at lower temperatures. | Improved stability of the solution. |
| Photodegradation | Protect the solution from light. Naphthoquinones can be light-sensitive. | Reduced degradation and potential precipitation of byproducts. |
Solubility Enhancement Strategies: Data and Protocols
Co-solvent System
Using a co-solvent is a straightforward method to increase the solubility of hydrophobic compounds.
Quantitative Data: Solubility of Shikonin in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol | 2 | [1] |
| DMSO | 11 | [1] |
| Dimethyl formamide (B127407) (DMF) | 16 | [1] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 | [1] |
Experimental Protocol: Preparation of this compound Solution using a Co-solvent
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing/Sonication: Vortex or sonicate the stock solution gently to ensure complete dissolution.
-
Serial Dilution (Optional): If a lower concentration stock is needed, perform serial dilutions in the same organic solvent.
-
Dilution into Aqueous Buffer: Add the stock solution dropwise to your pre-warmed aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (ideally ≤ 0.5%).
-
Immediate Use: Use the freshly prepared solution immediately to avoid precipitation.
Cyclodextrin-based Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.
Qualitative Data: Acetylshikonin Solubility with β-Cyclodextrin
A study on acetylshikonin demonstrated that its aqueous solubility increases linearly with an increasing concentration of β-cyclodextrin, indicating the formation of a 1:1 inclusion complex[2].
Experimental Protocol: Preparation of this compound/β-Cyclodextrin Inclusion Complex
This protocol is adapted from a method used for shikonin[3].
-
Prepare β-Cyclodextrin Solution: Dissolve an appropriate amount of β-cyclodextrin in your desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired molar ratio (e.g., 1:1, 1:2 this compound to β-cyclodextrin).
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Mixing: Slowly add the this compound solution to the β-cyclodextrin solution while stirring vigorously at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2 hours).
-
Cooling and Equilibration: Allow the mixture to cool down to room temperature and then refrigerate (e.g., at 4 °C) for an extended period (e.g., 24 hours) to facilitate the formation of the inclusion complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or differential scanning calorimetry (DSC).
-
Filtration: Filter the solution to remove any uncomplexed, precipitated this compound. The filtrate contains the solubilized inclusion complex.
Surfactant-based Micellar Formulation
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds.
Quantitative Data: Shikonin Nanoparticles with Natural Surfactants
| Surfactant | Encapsulation Efficiency (%) | Reference |
| Saponin | 97.6 | [4] |
| Sophorolipid | 97.3 | [4] |
| Rhamnolipid | 19.0 | [4] |
Experimental Protocol: Preparation of this compound Micellar Solution (pH-driven method)
This protocol is based on a method for preparing shikonin nanoparticles using natural surfactants[4].
-
Dissolve this compound: Dissolve this compound in an alkaline aqueous solution (e.g., pH 12) to deprotonate the phenolic hydroxyl groups and increase its solubility.
-
Add Surfactant: Add the chosen surfactant (e.g., Tween 80, Pluronic F-68, Saponin) to the this compound solution and stir until fully dissolved.
-
pH Adjustment: Slowly add an acidic solution (e.g., HCl) to the mixture while stirring to lower the pH to a neutral or desired level. As the pH decreases, the this compound will become protonated and less soluble, leading to its encapsulation within the surfactant micelles.
-
Stirring: Continue to stir the solution for a period to ensure stable micelle formation.
-
Characterization (Optional): The size and stability of the micelles can be characterized using Dynamic Light Scattering (DLS).
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can significantly increase its dispersibility and effective solubility in aqueous media.
Quantitative Data: Shikonin-Loaded Nanoparticles
| Nanoparticle Type | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | ~80-90 (before surface modification) | Not specified | |
| Natural Surfactant-coated Nanoparticles (Saponin) | 97.6 | Not specified | [4] |
| Natural Surfactant-coated Nanoparticles (Sophorolipid) | 97.3 | Not specified | [4] |
| Shikonin-Loaded β-Cyclodextrin | 65.9 ± 7.13 | Not specified | [3] |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve this compound and PLGA (poly(lactic-co-glycolic acid)) in a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles with deionized water to remove excess stabilizer and unencapsulated this compound.
-
Resuspension: Resuspend the washed nanoparticles in the desired aqueous buffer for your experiment.
Relevant Signaling Pathways
The biological activity of this compound is likely mediated through various signaling pathways, similar to other shikonin derivatives. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Antioxidant Effect of Shikonin-Loaded β-Cyclodextrin Forming Host–Guest Complexes That Prevent Skin from Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving shikonin solubility and stability by encapsulation in natural surfactant-coated shikonin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isobutylshikonin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutylshikonin (B8799368) in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a naturally occurring naphthoquinone compound isolated from the root of Lithospermum erythrorhizon. It is a derivative of shikonin (B1681659) and is known for its distinctive red-purple color, which changes with pH. Like other shikonin derivatives, it possesses a range of biological activities, including anti-inflammatory, and anti-cancer properties.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for cell culture experiments.
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by gentle vortexing. If necessary, brief warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
-
Q3: What are the primary stability concerns for this compound in cell culture media?
This compound, like other shikonin derivatives, is susceptible to degradation under typical cell culture conditions. The main factors affecting its stability are:
-
pH: The color and stability of this compound are pH-dependent. In acidic conditions, it appears red, in neutral conditions (like most cell culture media, pH ~7.4) it is purple, and in alkaline conditions, it turns blue. Deviations from neutral pH can accelerate its degradation.
-
Temperature: Elevated temperatures can lead to thermal degradation. While specific data in cell culture at 37°C is limited, studies on related compounds show that stability decreases with increasing temperature.
-
Light: this compound is photosensitive and can degrade upon exposure to light. The half-life for photodegradation of shikonin derivatives is in the range of 4.2-5.1 hours under a light intensity of 20,000 lux.[1]
-
Media Components: Components within the cell culture medium, such as serum proteins and reducing agents, can interact with and affect the stability of this compound.
II. Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity. | 1. Degradation of this compound stock solution. 2. Degradation of this compound in cell culture medium during the experiment. 3. Precipitation of this compound in the culture medium. | 1. Prepare fresh stock solutions from powder. Ensure proper storage of aliquots at -20°C or -80°C, protected from light.2. Minimize the incubation time of this compound with cells. Consider replenishing the medium with freshly diluted compound for long-term experiments. Protect plates from light during incubation.3. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare working solutions by adding the stock solution to the medium with gentle mixing. |
| Color change of the cell culture medium beyond the expected purple hue. | 1. Significant change in the pH of the culture medium due to cellular metabolism. 2. Chemical reaction with media components. | 1. Monitor the pH of the culture medium throughout the experiment. Ensure adequate buffering capacity of the medium.2. Test the stability of this compound in different media formulations to identify potential reactive components. |
| High variability between experimental replicates. | 1. Inconsistent preparation of working solutions. 2. Uneven exposure to light. 3. Binding to plasticware. | 1. Ensure accurate and consistent dilution of the stock solution for each replicate.2. Handle all plates consistently and minimize exposure to ambient light.3. Consider using low-binding plates and pipette tips. |
Troubleshooting Workflow
III. Quantitative Stability Data
Direct quantitative data for this compound stability in cell culture media is limited. The following tables provide available data for this compound and related shikonin derivatives as a reference.
Table 1: Thermal and Photodegradation of this compound in Aqueous Solution
| Parameter | Condition | Half-life (t½) |
| Thermal Degradation | 60°C, pH 3.0 (50% EtOH/H₂O) | 19.3 hours[1] |
| Photodegradation | 20,000 lux light intensity | 4.2 - 5.1 hours[1] |
Note: This data is from an aqueous solution and may not directly translate to cell culture conditions at 37°C, but it highlights the inherent instability to heat and light.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media via HPLC
-
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile multi-well plates (low-binding plates recommended)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
-
-
Procedure:
-
Prepare working solutions of this compound (e.g., 10 µM) in the cell culture medium (with and without 10% FBS) by diluting the DMSO stock solution. The final DMSO concentration should be kept constant and low (<0.5%).
-
Dispense the working solutions into the wells of a multi-well plate.
-
Immediately collect a sample from each condition for the time zero (T=0) measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator, protected from light.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For samples containing serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the proteins. Collect the supernatant.
-
Analyze the concentration of this compound in all samples using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Experimental Workflow for Stability Assessment
References
Preventing Isobutylshikonin precipitation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Isobutylshikonin, with a primary focus on preventing its precipitation during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous media. How can I prevent this?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble. Here are several strategies to prevent this:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize its effect on compound solubility and to avoid solvent-induced cytotoxicity.
-
Pre-warm Your Media: Always use pre-warmed (typically 37°C) cell culture media or buffer for dilutions. Adding a cold solution can decrease the solubility of this compound.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This facilitates better mixing and dispersion, preventing localized high concentrations that can lead to precipitation.
-
Use of Surfactants or Co-solvents: For in vivo preparations, the use of surfactants like Tween-80 or co-solvents such as PEG300 can significantly improve solubility and prevent precipitation.
Q2: I'm observing a precipitate in my cell culture plates after a few hours of incubation with this compound. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment:
-
Compound Stability: this compound, like other shikonin (B1681659) derivatives, can be sensitive to light and temperature.[1] Prolonged exposure to light or elevated temperatures can lead to degradation and precipitation. It is advisable to protect solutions from light.
-
Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts or proteins in serum, leading to the formation of insoluble complexes over time.
-
pH Shifts: Changes in the pH of the culture medium during incubation can affect the solubility of this compound. Ensure your incubator's CO2 levels are stable to maintain the correct pH of the bicarbonate-buffered medium.
-
Exceeding Solubility Limit: The final concentration of this compound in your experiment may be above its solubility limit in the complete culture medium. It is recommended to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.
Q3: What is the best way to prepare a stock solution of this compound?
A3: Preparing a stable, high-concentration stock solution is crucial for reproducible experiments.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound.
-
Dissolution Technique: To ensure complete dissolution, vortex the solution thoroughly. If you observe any particulates, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the aliquots from light. When stored at -80°C, the stock solution can be stable for up to 6 months.
Q4: Can I prepare a working solution of this compound in PBS?
A4: Direct dissolution of this compound in purely aqueous buffers like PBS is generally not recommended due to its poor water solubility. To prepare a working solution in a buffer, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute this stock solution into the buffer, following the recommendations in Q1 to avoid precipitation.
Data Presentation
Solubility of this compound and Related Compounds in Organic Solvents
The following table summarizes the available solubility data for this compound and its parent compound, Shikonin. It is important to note that quantitative data for this compound is limited, and the solubility of Shikonin is provided as a reference.
| Compound | Solvent | Solubility (mg/mL) | Source |
| This compound | Dimethyl sulfoxide (DMSO) | 10 | MedchemExpress |
| Chloroform | Soluble | ChemicalBook | |
| Dichloromethane | Soluble | ChemicalBook | |
| Ethyl Acetate | Soluble | ChemicalBook | |
| Acetone | Soluble | ChemicalBook | |
| Methanol | Soluble | ChemicalBook | |
| Ethanol | Soluble | ChemicalBook | |
| Shikonin | Dimethyl sulfoxide (DMSO) | ~11 | Cayman Chemical |
| Dimethylformamide (DMF) | ~16 | Cayman Chemical | |
| Ethanol | ~2 | Cayman Chemical |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. For a 1 mL stock solution of 10 mM, weigh out approximately 3.58 mg of this compound (Molecular Weight: 358.39 g/mol ).
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.58 mg of powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution to 37°C in a water bath or sonicate for a few minutes to facilitate dissolution.
-
Once the solution is clear, aliquot it into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
-
2. Preparation of a Working Solution for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize precipitation, perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution.
-
From the intermediate dilution, perform the final dilution to achieve the desired working concentration. For instance, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium.
-
Mix the working solution thoroughly by gentle pipetting before adding it to your cells.
-
Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of this compound in experiments. The signaling pathways are based on the known mechanisms of the closely related compound, shikonin.
References
Technical Support Center: Optimizing Isobutylshikonin Concentration for Cytotoxicity Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing isobutylshikonin (B8799368) in cytotoxicity studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your research.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a naturally occurring naphthoquinone compound derived from the root of Lithospermum erythrorhizon. Its primary mechanism of action in cancer cells is the induction of programmed cell death, or apoptosis.[1][2] This is often initiated by the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways, leading to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.[1]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: While the optimal concentration is cell-line dependent, a common starting range for shikonin (B1681659) and its derivatives in cytotoxicity assays is between 0.1 µM and 25 µM.[3] For some sensitive cell lines, cytotoxic effects can be observed at nanomolar concentrations.[1] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[4] Prepare a high-concentration stock (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Q4: How long should I incubate cells with this compound?
A4: Incubation times can vary depending on the cell line and the endpoint being measured. Common incubation periods for cytotoxicity assays range from 24 to 72 hours.[3] For mechanistic studies, such as the analysis of signaling pathway activation or caspase activity, shorter incubation times (e.g., 1, 3, 6, 24, or 48 hours) may be more appropriate.[3]
Troubleshooting Guides
This section addresses common issues that may arise during cytotoxicity experiments with this compound.
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | The concentration of this compound may be too low for the specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). |
| Cell Line Resistance | Some cell lines are inherently more resistant to certain compounds. Consider using a different, more sensitive cell line as a positive control. |
| Compound Degradation | Improper storage of the this compound stock solution can lead to degradation. Ensure the stock solution is stored in aliquots at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. |
| Incorrect Assay endpoint | The chosen incubation time may be too short to observe a cytotoxic effect. Try extending the incubation period (e.g., 48 or 72 hours). |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of cells, media, and this compound solutions. |
Issue 3: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound is lipophilic and may precipitate in aqueous culture medium, especially at higher concentrations. |
| 1. Check DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[5] | |
| 2. Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help maintain solubility. | |
| 3. Gentle Mixing: After adding the compound to the media, mix gently by inverting the tube rather than vigorous vortexing, which can sometimes promote precipitation. | |
| 4. Visual Inspection: Before adding the treatment media to the cells, visually inspect it for any signs of precipitation. If precipitation is observed, the preparation should be remade. |
Data Presentation
The following table summarizes the cytotoxic activity of shikonin and its derivatives in various cancer cell lines. Note that specific IC50 values for this compound are not as widely reported as for shikonin itself.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Shikonin | Chondrosarcoma | CellTiter-Glo | 24 | 1.3 ± 0.2 |
| Acetylshikonin | Chondrosarcoma | CellTiter-Glo | 24 | Varies |
| Cyclopropylshikonin | Chondrosarcoma | CellTiter-Glo | 24 | Varies |
| Shikonin | PC-3 (Prostate Cancer) | Proteasome Activity | 6 | ~16.5 |
| Shikonin | H22 (Hepatoma) | Apoptosis Assay | - | 8-16 (induces 51-56% apoptosis) |
| This compound | JA-4 (Macrophage-like) | Cell Viability | 4 | Decreases viability in the presence of LPS |
This table is a summary of data from multiple sources and is intended for informational purposes. The exact IC50 values can vary between experiments and laboratories.[3][4][6]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a method for determining the cytotoxic effects of this compound using a colorimetric MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol outlines the measurement of caspase-3 and -7 activity, key markers of apoptosis.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).[3]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Analyze the luminescence data, which is proportional to the amount of caspase activity.
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Assay
Caption: General experimental workflow for a cytotoxicity assay.
Troubleshooting Logic for Low Cytotoxicity
Caption: Troubleshooting logic for unexpectedly low cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Isobutylshikonin LC-MS/MS Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust and reliable LC-MS/MS methods for isobutylshikonin (B8799368) analysis.
Troubleshooting Guide
This guide addresses common challenges encountered during this compound LC-MS/MS method development in a question-and-answer format.
Question: Why am I observing poor peak shape and inconsistent retention times for this compound?
Answer: Poor peak shape and retention time variability for this compound can stem from several factors related to its chemical nature and chromatographic conditions. This compound, a naphthoquinone derivative, is relatively hydrophobic, which can lead to interactions with the column and system components.
-
Column Choice: Ensure you are using a well-suited column. A C18 column is a good starting point, but for challenging separations, consider a phenyl-hexyl or a superficially porous particle column for improved peak shape and efficiency.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion are critical. Insufficient organic solvent can lead to peak tailing. Experiment with different gradients and organic modifiers. The use of a small percentage of a weak acid, like formic acid (0.1%), in the mobile phase can help to improve peak shape by controlling the ionization state of the analyte.
-
pH of the Mobile Phase: Naphthoquinone derivatives can be sensitive to pH.[1] While this compound itself doesn't have easily ionizable groups, pH can influence interactions with the stationary phase. A slightly acidic mobile phase (pH 3-5) is generally a good starting point.
-
Flow Rate and Temperature: Inconsistent flow rates or temperature fluctuations can cause retention time shifts. Ensure your LC system is properly maintained and that the column is thermostatted.
Question: I am experiencing significant signal suppression or enhancement (matrix effects) when analyzing this compound in biological samples. How can I mitigate this?
Answer: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results.[2][3] They arise from co-eluting endogenous components from the sample matrix (e.g., plasma, urine) that interfere with the ionization of this compound.[3]
-
Effective Sample Preparation: This is the most critical step to reduce matrix effects.[4]
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of matrix components.
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte.[4] For this compound, a reverse-phase or mixed-mode SPE cartridge could be effective.
-
-
Chromatographic Separation: Optimize your chromatography to separate this compound from the interfering matrix components. A longer gradient or a column with a different selectivity can improve resolution.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[5]
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[4] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.
Question: My this compound signal is weak or inconsistent. What could be the cause and how can I improve it?
Answer: Weak or inconsistent signals can be due to issues with ionization, stability, or the mass spectrometer settings.
-
Ionization Source and Mode: Electrospray ionization (ESI) is a common technique for molecules like this compound.[6] Both positive and negative ion modes should be evaluated. Given its structure, positive ion mode [M+H]+ is a likely candidate. Atmospheric pressure chemical ionization (APCI) could also be considered, especially if ESI proves to be inefficient.[7]
-
Mass Spectrometer Parameters: Optimize the MS parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for this compound.
-
Analyte Stability: Naphthoquinones can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or extreme pH.[1][8] Prepare fresh solutions and store them appropriately (protected from light and at low temperatures). Evaluate the stability of this compound in the sample matrix and in the final extract.
-
Fragmentation: Ensure you are using the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Perform a product ion scan to identify the most intense and stable fragment ions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical formula and molecular weight of this compound?
A1: The chemical formula for this compound is C20H22O6, and its molecular weight is approximately 358.4 g/mol .[9][10]
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
Q3: What type of internal standard is recommended for the quantitative analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with 13C or 2H). A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization.[4] If a SIL-IS is unavailable, a structurally similar compound (an analog) that is not present in the samples can be used, but its ability to correct for matrix effects may be less effective.
Q4: How can I ensure the stability of my this compound stock and working solutions?
A4: To ensure the stability of your solutions, it is recommended to:
-
Store stock solutions in a dark, cool place, preferably at -20°C or below.
-
Prepare working solutions fresh daily from the stock solution.
-
Use amber vials or protect solutions from light to prevent photodegradation.
-
Evaluate the stability of this compound in the chosen solvent and under the storage conditions of your analytical run.
Quantitative Data Summary
The following table provides representative LC-MS/MS parameters for the analysis of this compound. These values should be optimized for your specific instrumentation and experimental conditions.
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 359.1 |
| Product Ion 1 (m/z) | 271.1 (Quantitative) |
| Product Ion 2 (m/z) | 229.1 (Qualitative) |
| Collision Energy | 25 eV |
| Retention Time | ~ 4.2 min |
Experimental Protocols
Detailed Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting this compound from plasma samples using SPE.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobutyrylshikonin | C20H22O6 | CID 479500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Troubleshooting Isobutylshikonin aggregation in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobutylshikonin, focusing on the common issue of its aggregation in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound aggregate in PBS?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like PBS.[1][2][3][4] This inherent low water solubility is the primary reason for its tendency to aggregate. Factors that can exacerbate aggregation include high concentrations of the compound, the neutral to slightly alkaline pH of standard PBS (typically pH 7.4), and the ionic strength of the buffer.[5][6][7] Shikonin (B1681659) derivatives are generally more stable in acidic conditions.[8]
Q2: What is the expected solubility of this compound in PBS?
A2: The aqueous solubility of this compound in PBS is very low. One study reported a kinetic solubility of approximately 20 nM in PBS.[9] For practical laboratory purposes, it is often considered insoluble in purely aqueous buffers.
Q3: Can I dissolve this compound directly in PBS?
A3: It is not recommended to dissolve this compound directly in PBS due to its poor aqueous solubility. Direct addition of the solid to PBS will likely result in immediate precipitation or the formation of visible aggregates.
Q4: How should I prepare a stock solution of this compound?
A4: A common practice is to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for creating a concentrated stock solution.[10][11][12] From this stock, small volumes can be diluted into the aqueous buffer for your experiment. It is crucial to use a freshly opened or anhydrous grade of DMSO, as absorbed water can affect the solubility.
Q5: What are the signs of this compound aggregation?
A5: Aggregation can be observed in several ways:
-
Visual Inspection: The most obvious sign is the appearance of turbidity, cloudiness, or visible precipitates in your solution.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in the solution, even if they are not visible to the naked eye.
-
Inconsistent Experimental Results: Variability in bioactivity or other experimental readouts can be an indirect indicator of aggregation, as the effective concentration of the monomeric, active compound is not consistent.
Troubleshooting Guide: this compound Aggregation in PBS
This guide provides a step-by-step approach to troubleshoot and mitigate the aggregation of this compound in your experimental workflow.
Problem: Visible precipitation or cloudiness upon dilution of DMSO stock into PBS.
This is a common issue arising from the poor aqueous solubility of this compound.
Troubleshooting Workflow
References
- 1. Formulation Strategies and Therapeutic Applications of Shikonin and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Formulation Strategies and Therapeutic Applications of Shikonin a...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration and pH dependent aggregation of hydrophobic drug molecules and relevance to oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table 3, Probe Solubility and Stability - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound Bioactivity,Chemical Properties,Storage & Solubility Information Pathways-PeptideDB [peptidedb.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Isobutylshikonin Dosage and Administration in Mice
Welcome to the technical support center for researchers utilizing Isobutylshikonin in murine experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes available information on the broader class of shikonins and general best practices for rodent-based research to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice for anti-inflammatory or anti-tumor studies?
Q2: What is the most appropriate route of administration for this compound in mice?
A2: The most commonly reported route of administration for shikonin (B1681659) and its derivatives in mice is intraperitoneal (i.p.) injection . This route ensures systemic bioavailability. While oral administration is possible, the bioavailability of shikonins can be low due to first-pass metabolism. Intravenous (i.v.) injection is another option for achieving rapid and complete systemic exposure, but can be more technically challenging for repeated dosing. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of your specific this compound formulation.
Q3: What is the known toxicity profile of this compound in mice?
A3: Specific LD50 or Maximum Tolerated Dose (MTD) values for this compound in mice have not been widely published. General toxicity studies on shikonin derivatives suggest that higher doses can lead to adverse effects. It is imperative to conduct a dose-escalation study to determine the MTD of your this compound formulation in your specific mouse model before proceeding with efficacy studies.
Q4: Which signaling pathways are known to be modulated by this compound?
A4: While the direct effects of this compound on specific signaling pathways in vivo are not extensively documented, compounds in the shikonin family are known to exert their biological effects through various mechanisms. These may include the inhibition of pro-inflammatory pathways such as the NF-κB signaling pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway . Researchers investigating the mechanism of action of this compound should consider evaluating the activation status of key proteins within these pathways in their experimental model.
Troubleshooting Guides
Issue 1: Low or no observable efficacy of this compound in my mouse model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | - Perform a dose-response study to identify the effective dose range. Start with doses reported for similar shikonin compounds (e.g., 2.5-10 mg/kg i.p.) and escalate. |
| Poor Bioavailability | - If using oral administration, consider switching to intraperitoneal or intravenous injection to bypass first-pass metabolism. - Ensure proper formulation of this compound to enhance solubility and absorption. |
| Inappropriate Administration Route | - For localized effects, consider local administration routes. For systemic effects, ensure the chosen route (i.p., i.v.) provides adequate systemic exposure. |
| Timing and Frequency of Dosing | - Optimize the dosing schedule based on the half-life of this compound (if known) or empirical testing. More frequent dosing may be required for compounds with rapid clearance. |
| Mouse Strain Variability | - Be aware that different mouse strains can exhibit varied metabolic and physiological responses to xenobiotics. Ensure consistency in the strain used across experiments. |
Issue 2: Observed toxicity or adverse effects in mice treated with this compound.
| Possible Cause | Troubleshooting Step |
| Dose is too high | - Reduce the administered dose. Determine the Maximum Tolerated Dose (MTD) through a formal dose escalation study. |
| Vehicle Toxicity | - Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume. Conduct a vehicle-only control group. |
| Rapid Injection Rate (for i.v.) | - Administer intravenous injections slowly to avoid acute cardiovascular or respiratory distress. |
| Irritation from Injection (for i.p. or s.c.) | - Ensure the pH and osmolarity of the formulation are physiologically compatible. Rotate injection sites if possible for repeated dosing. |
Data Presentation
As specific quantitative data for this compound is scarce, the following table provides a summary of dosages used for Shikonin and its derivatives in mice from published studies to serve as a reference for initial experimental design.
Table 1: Dosage and Administration of Shikonin and its Derivatives in Mice
| Compound | Mouse Model | Administration Route | Dosage | Observed Effect |
| Shikonin Derivatives | Hepatoma HepA22 or Sarcoma 180 tumor-bearing Swiss mice | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg/day | Prolonged survival, inhibited tumor growth, protected immune organs.[1][2] |
| Shikonin | P388 leukemia-bearing KMF mice | Intraperitoneal (i.p.) | 4 mg/kg/day for 7 days | Significantly prolonged survival.[3] |
| Shikonin | H22 tumor-bearing KMF mice | Intraperitoneal (i.p.) | 4.0 or 8.0 mg/kg/day for 7 days | Inhibited tumor proteasome activity.[3] |
| Shikonin | B16 melanoma-bearing SCID mice | Intraperitoneal (i.p.) | 0.1, 1, and 10 mg/kg | Dose-dependently inhibited tumor growth.[4] |
| Shikonin | LPS-induced endotoxin (B1171834) shock in mice | Intraperitoneal (i.p.) | 2.5 mg/kg | Protected against endotoxin shock and reduced TNF-α production.[5] |
Experimental Protocols
Below are detailed methodologies for common administration routes used in mouse studies. These are general protocols and should be adapted based on your specific experimental needs and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse by gently scruffing the neck and securing the tail.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.
-
Injection: Slowly inject the this compound solution. The maximum recommended injection volume is typically 10 ml/kg.
-
Post-injection Monitoring: Monitor the animal for any signs of distress immediately following the injection.
Protocol 2: Intravenous (i.v.) Injection (Tail Vein)
-
Animal Warming: Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraint device that allows access to the tail.
-
Vein Visualization: The two lateral tail veins are the preferred sites for injection. Swab the tail with 70% ethanol (B145695) to clean the area and improve vein visualization.
-
Needle Insertion: Use a 27-30 gauge needle attached to a syringe containing the this compound solution. Insert the needle, bevel up, into the vein at a shallow angle.
-
Injection: If the needle is correctly placed, there should be no resistance upon injection, and the vein should blanch. Inject the solution slowly. The maximum recommended bolus injection volume is typically 5 ml/kg.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the NF-κB and MAPK signaling pathways, which may be modulated by shikonin and its derivatives.
Caption: Potential modulation of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.
Caption: General workflow for in vivo efficacy testing in a mouse xenograft model.
References
- 1. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isobutylshikonin Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from isobutylshikonin (B8799368) in fluorescence-based assays. The following information will help you identify, understand, and mitigate the impact of this compound's intrinsic fluorescent properties on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a derivative of shikonin, a naturally occurring naphthoquinone.[1][2] Naphthoquinones are known to possess intrinsic fluorescent properties.[3] This means that this compound can absorb light and emit its own fluorescence, which can interfere with the detection of the specific fluorescent signal in your assay. This interference can manifest as false positives, increased background noise, or a general decrease in assay sensitivity. Furthermore, the structural class of quinones, to which this compound belongs, is recognized as a potential Pan-Assay Interference Compound (PAINS), meaning it may exhibit non-specific activity in various high-throughput screens.[4]
Q2: What are the spectral properties of this compound?
Q3: How can I determine if this compound is interfering with my specific assay?
The first step is to run proper controls. This includes a "compound-only" control where this compound is added to the assay medium without the fluorescent probe or cells. If you observe a signal in this control, it confirms that this compound is autofluorescent at your assay's excitation and emission wavelengths.
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
Cause: this compound is autofluorescent and its emission spectrum likely overlaps with that of your fluorescent reporter (e.g., GFP, FITC).
Solutions:
-
Spectral Characterization: Determine the excitation and emission spectra of this compound in your assay buffer using a spectrophotometer. This will allow you to identify the wavelengths of maximum absorbance and emission.
-
Select Spectrally Distinct Fluorophores: If possible, choose a fluorescent probe for your assay with an emission spectrum that does not overlap with this compound's emission peak (around 590 nm). Red-shifted dyes are often a good choice as autofluorescence is less common at longer wavelengths.[7][8]
-
Background Subtraction: Run a parallel set of wells containing this compound at the same concentration as your experimental wells but without your specific fluorescent reporter. The average fluorescence from these wells can then be subtracted from your experimental data.[9]
Issue 2: Reduced signal (quenching) in the presence of this compound.
Cause: this compound may be absorbing the excitation light intended for your fluorophore or quenching the emitted fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) if their spectra overlap sufficiently. Shikonin has been observed to absorb the fluorescence of other probes.[5]
Solutions:
-
Examine Spectral Overlap: Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorescent probe. Significant overlap can lead to quenching.
-
Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Assay Dilution: If the signal-to-background ratio allows, diluting your sample may reduce the quenching effect.
Data Presentation
Table 1: Spectral Properties of Shikonin (as a proxy for this compound)
| Property | Wavelength (nm) | Reference |
| Absorbance Maxima | 218, 304, 594 | [6] |
| Excitation Maximum | 561 | [5] |
| Emission Maximum | 590 | [5] |
Table 2: Common Fluorophores and Potential for this compound Interference
| Fluorophore | Excitation (nm) | Emission (nm) | Potential for Interference |
| DAPI | 358 | 461 | Low |
| GFP | 488 | 509 | Moderate |
| FITC | 495 | 519 | Moderate |
| RFP | 555 | 584 | High |
| Texas Red | 589 | 615 | High |
| Cy5 | 650 | 670 | Low |
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
96-well, black, clear-bottom plates
-
Spectrofluorometer or plate reader with spectral scanning capabilities
Method:
-
Prepare a serial dilution of this compound in the assay buffer in a 96-well plate. Include a buffer-only blank.
-
Using the spectrofluorometer, perform an excitation scan to find the optimal excitation wavelength. Set the emission wavelength to a value slightly higher than the expected absorbance maximum (e.g., 600 nm) and scan a range of excitation wavelengths (e.g., 400-580 nm).
-
Using the optimal excitation wavelength determined in the previous step, perform an emission scan to determine the peak emission wavelength. Scan a range of emission wavelengths (e.g., 570-700 nm).
-
Plot the resulting spectra to visualize the autofluorescence profile of this compound.
Protocol 2: Correcting for this compound Autofluorescence by Subtraction
Objective: To arithmetically correct for the background fluorescence contributed by this compound.
Materials:
-
Cells/reagents for your primary assay
-
This compound
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader
Method:
-
Set up your experimental plate with all components, including cells, your fluorescent probe, and various concentrations of this compound.
-
On the same plate, or a parallel plate, prepare control wells containing the same concentrations of this compound in the assay buffer but without the fluorescent probe or cells.
-
Incubate both sets of wells under your standard assay conditions.
-
Measure the fluorescence intensity of all wells using the same instrument settings.
-
For each concentration of this compound, calculate the average fluorescence of the "compound-only" control wells.
-
Subtract this average background fluorescence from the corresponding experimental wells to obtain the corrected fluorescence signal.
Visualizations
Caption: Workflow for correcting autofluorescence by background subtraction.
Caption: Decision tree for troubleshooting this compound interference.
References
- 1. Shikonin derivatives for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikonin and its derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent 1,4-Naphthoquinones To Visualize Diffuse and Dense-Core Amyloid Plaques in APP/PS1 Transgenic Mouse Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in Isobutylshikonin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with Isobutylshikonin. Our goal is to help you achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Stock solutions should be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions for each experiment to avoid degradation and precipitation.[1] If you observe precipitation, gentle warming and/or sonication can aid in dissolution.[1]
Q2: Is this compound light-sensitive?
A2: Shikonin (B1681659) and its derivatives can be sensitive to light. It is good practice to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubation periods.
Experimental Design
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound is cell-line dependent. A preliminary dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with related shikonin derivatives, a starting range of 0-20 µM is often used.[1]
Q4: What controls should I include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: If you are studying a specific cellular process like apoptosis, include a known inducer of that process to validate your assay.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Ensure this compound is completely dissolved in the stock solution before diluting it into the culture medium. Visually inspect for any precipitation after dilution. Gentle warming or sonication may be necessary.[1] |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. |
| Compound Degradation | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect solutions from light. |
| Incorrect Experimental Endpoint | The time point chosen for analysis may not be optimal for observing the desired effect. Perform a time-course experiment to identify the best time to assess the endpoint. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Consider using a different cell line or investigating potential resistance mechanisms. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use consistent pipetting techniques for cell seeding, drug dilution, and reagent addition. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to avoid cell clumping. Use a consistent cell counting method. |
| Edge Effects in Multi-well Plates | To minimize evaporation in the outer wells of a 96-well plate, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data. |
| Incomplete Dissolution | Ensure the formazan (B1609692) crystals in MTT assays or other colorimetric reagents are fully dissolved before reading the plate. Gentle shaking or trituration may be necessary. |
Experimental Protocols & Data
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Summary: IC50 Values of Shikonin Derivatives in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HCT116 (Colon Cancer) | Compound 1 (Shikonin derivative) | 22.4 |
| HCT116 (Colon Cancer) | Compound 2 (Shikonin derivative) | 0.34 |
| HTB-26 (Breast Cancer) | Compound 1 & 2 | 10 - 50 |
| PC-3 (Prostate Cancer) | Compound 1 & 2 | 10 - 50 |
| HepG2 (Liver Cancer) | Compound 1 & 2 | 10 - 50 |
Note: The data presented are for shikonin derivatives and may not be directly representative of this compound. It is crucial to determine the IC50 value for this compound in your specific experimental system.
Western Blot for Signaling Pathway Analysis
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins in the MAPK and PI3K/Akt pathways (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Detection by Annexin V/PI Staining
Protocol:
-
Treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Autophagy Detection by LC3 Turnover Assay
Protocol:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the desired time.
-
Lyse the cells and perform a Western blot as described above.
-
Probe the membrane with a primary antibody against LC3.
-
The conversion of LC3-I to LC3-II (a lipidated form) and the accumulation of LC3-II in the presence of a lysosomal inhibitor are indicative of autophagic flux.
Visualizations
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound-induced cellular stress can activate the MAPK signaling pathway.
References
Technical Support Center: Isobutylshikonin Plasma Stability for Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isobutylshikonin (B8799368) stability in plasma during pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in plasma samples?
A1: The degradation of this compound in plasma can be attributed to several factors. Enzymatic degradation by plasma esterases and other metabolic enzymes is a primary concern.[1][2] Chemical instability due to pH and temperature fluctuations during sample handling and storage can also contribute to degradation. Additionally, repeated freeze-thaw cycles can compromise the integrity of the analyte.[3][4]
Q2: What is the recommended anticoagulant for blood collection when studying this compound plasma stability?
A2: While specific studies on this compound are limited, EDTA is generally a recommended anticoagulant for drug analysis studies as it chelates metal ions that can catalyze degradation and has minimal interference with many analytical methods.[3] It is crucial to ensure proper mixing of the blood with the anticoagulant immediately after collection.
Q3: What are the optimal storage conditions for plasma samples containing this compound to ensure long-term stability?
A3: For long-term storage, plasma samples should be frozen and maintained at -80°C.[3] Storing samples at -20°C may be suitable for shorter durations, but -80°C is preferred to minimize enzymatic activity and chemical degradation over extended periods.[3] It is also advisable to aliquot plasma into single-use tubes before freezing to avoid multiple freeze-thaw cycles.[3][4]
Q4: How many freeze-thaw cycles can plasma samples containing this compound undergo before significant degradation occurs?
A4: It is highly recommended to minimize freeze-thaw cycles.[3] Each cycle can impact sample integrity and lead to a decrease in the concentration of the analyte.[3][4] For best results, it is recommended to aliquot plasma samples into single-use vials after the initial processing to avoid the need for repeated thawing of the entire sample.[3]
Q5: Can hemolysis in plasma samples affect the stability of this compound?
A5: Yes, hemolysis can significantly impact the stability of certain analytes. The release of intracellular components, such as enzymes and heme, can lead to oxidative degradation of the drug.[5] Therefore, it is crucial to handle blood samples carefully to prevent hemolysis and to assess the stability of this compound in hemolyzed plasma if such samples are expected in a study.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Detection of this compound | Significant degradation during sample handling and storage. | Review the sample collection and processing protocol. Ensure rapid processing on ice, immediate centrifugation, and prompt freezing at -80°C.[3] Aliquot samples to prevent multiple freeze-thaw cycles.[3] |
| Inefficient extraction from plasma. | Optimize the extraction method. Protein precipitation with ice-cold acetonitrile (B52724) or methanol (B129727) is a common and effective method for small molecules. Solid-phase extraction (SPE) can also be a robust alternative for cleaner samples.[3][6] | |
| High Variability in this compound Concentrations Between Replicates | Inconsistent sample handling or storage conditions. | Standardize the entire workflow from blood collection to analysis. Ensure all samples are treated identically. |
| Presence of interfering substances in the plasma matrix. | Improve the chromatographic separation to resolve this compound from interfering peaks. A more selective mass spectrometry transition (MRM) may also be necessary if using LC-MS/MS. | |
| Decreasing this compound Concentration Over Time in Stored Samples | Ongoing enzymatic or chemical degradation. | Re-evaluate the storage temperature. Ensure samples are consistently stored at -80°C. Consider the addition of a stabilizer or enzyme inhibitor to the plasma if the degradation is determined to be enzymatic, though this requires thorough validation.[7] |
| Instability of this compound in the chosen anticoagulant. | Test the stability of this compound in plasma collected with different anticoagulants (e.g., EDTA, heparin, sodium citrate) to identify the most suitable one. |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assessment of this compound
This protocol outlines a typical procedure for evaluating the stability of this compound in plasma.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution in the same solvent to a concentration appropriate for spiking into plasma (e.g., 100 µg/mL).
-
-
Plasma Incubation:
-
Thaw frozen blank plasma (from the relevant species, e.g., human, rat) at 37°C.
-
Spike the plasma with the this compound working solution to achieve a final concentration within the expected therapeutic range (e.g., 1 µM). The final concentration of the organic solvent should typically be less than 1% to avoid protein precipitation.[1]
-
Gently vortex the spiked plasma for 30 seconds to ensure homogeneity.
-
Incubate the spiked plasma in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubated plasma.
-
Immediately stop the reaction by adding the aliquot to a tube containing a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Data Presentation
Table 1: Illustrative In Vitro Plasma Stability of a Test Compound
This table presents example data for a hypothetical compound to illustrate how stability data for this compound could be presented. The values are not actual experimental results for this compound.
| Species | Incubation Time (min) | Mean % Remaining (± SD) | Calculated Half-life (t½, min) |
| Human | 0 | 100 | \multirow{5}{}{185} |
| 30 | 88.2 ± 3.1 | ||
| 60 | 75.1 ± 2.5 | ||
| 120 | 58.9 ± 4.2 | ||
| 240 | 33.7 ± 3.8 | ||
| Rat | 0 | 100 | \multirow{5}{}{98} |
| 30 | 79.5 ± 2.8 | ||
| 60 | 61.3 ± 3.5 | ||
| 120 | 36.8 ± 2.9 | ||
| 240 | 12.1 ± 1.9 | ||
| Mouse | 0 | 100 | \multirow{5}{*}{115} |
| 30 | 82.1 ± 4.0 | ||
| 60 | 65.7 ± 3.1 | ||
| 120 | 42.3 ± 2.7 | ||
| 240 | 18.5 ± 2.2 |
Visualizations
Caption: Workflow for in vitro plasma stability assessment of this compound.
Caption: Potential enzymatic degradation pathways for this compound in plasma.
References
- 1. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New High-performance Liquid Chromatography-DAD Method for Analytical Determination of Arbutin and Hydroquinone in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to enhance the stability of Isobutylshikonin formulations
Welcome to the technical support center for Isobutylshikonin formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and evaluating the stability of this compound. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound?
A1: this compound, like other shikonin (B1681659) derivatives, faces several stability issues that can impact its therapeutic efficacy. The main challenges are:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule, which limits its solubility in aqueous solutions and can lead to precipitation.[1]
-
Photodegradation: It is highly sensitive to light, which can cause rapid degradation.[2][3]
-
Thermal Instability: The compound can degrade when exposed to heat.[3]
-
pH Sensitivity: Its stability and even its color are dependent on the pH of the medium.[3] Shikonin derivatives are typically red in acidic conditions, purple in neutral, and blue in alkaline environments.[3]
Q2: How do environmental factors like pH, temperature, and light affect the stability of this compound?
A2: Environmental factors are critical to the stability of this compound formulations.
-
pH: Extreme pH conditions can catalyze degradation reactions like hydrolysis and oxidation.[4] this compound's stability is generally poor in alkaline, neutral, and even weakly acidic conditions.[3][5] For instance, a study on shikonin derivatives was conducted at pH 3.0 to assess thermal degradation.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[6] this compound is relatively less stable to heat compared to some other shikonin derivatives.[3] For long-term stability, stock solutions should be stored at low temperatures, such as -20°C for one month or -80°C for up to six months, protected from light.[7]
-
Light: Exposure to light, particularly UV radiation, is a major cause of degradation.[2] The half-life for photodegradation of shikonin derivatives under a 20,000 lx light intensity is in the range of 4.2 to 5.1 hours.[3] Therefore, all experiments and storage should be conducted under light-protected conditions.
Q3: What are the most effective formulation strategies to enhance the stability of this compound?
A3: Several formulation strategies can significantly improve the stability and bioavailability of this compound:
-
Nanoencapsulation: This is a leading strategy. Encapsulating this compound into nano-delivery systems protects it from environmental factors.[1] Systems like nanoparticles, liposomes, and micelles have shown great potential.[1] For example, shikonin nanoparticles coated with natural surfactants like saponin (B1150181) or sophorolipid (B1247395) demonstrated good resistance to heat and light and high encapsulation efficiencies.[8][9]
-
Use of Stabilizers and Excipients: Incorporating stabilizing agents into the formulation is crucial.[2] For nanocrystal formulations, polymers (e.g., HPMC, PVA) and surfactants (e.g., Tween 80, SDS) are used to provide steric or electrostatic stabilization, preventing particle aggregation and degradation.[10][11]
-
Co-delivery Systems: Combining this compound with other agents in a single delivery system can sometimes reduce toxicity and improve stability.[2]
Q4: How can I prepare a stable stock solution of this compound?
A4: Due to its poor aqueous solubility, a stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[7][12] A recommended procedure for preparing a working solution for in vivo experiments involves first dissolving this compound in DMSO, then mixing with co-solvents like PEG300 and Tween-80 before adding a saline solution.[7] It is critical to prepare fresh working solutions for daily use and to store stock solutions in aliquots at -80°C (for 6 months) or -20°C (for 1 month) to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Problem 1: My this compound solution/formulation is rapidly changing color.
| Potential Cause | Troubleshooting Action |
| pH Shift | Shikonin derivatives are known pH indicators, appearing red in acid, purple at neutral pH, and blue in alkaline conditions.[3] Measure the pH of your formulation. If it has shifted, the integrity of your buffering system may be compromised. Consider using a buffer system to maintain a stable pH within a range that minimizes degradation.[4] |
| Degradation | Color change can also signify chemical degradation. This is often accompanied by a loss of potency. Protect your formulation from light and heat. Analyze the sample using a stability-indicating method like HPLC to identify and quantify any degradation products.[13] |
Problem 2: I am observing precipitation or crystal growth in my liquid formulation.
| Potential Cause | Troubleshooting Action |
| Poor Solubility | This compound is poorly soluble in water.[1] If you are using an aqueous base, the concentration may be too high, exceeding its solubility limit. |
| Physical Instability | For nanoformulations (e.g., nanosuspensions), precipitation or aggregation indicates physical instability. This may be due to an inappropriate choice or insufficient concentration of a stabilizing agent (surfactant or polymer).[10][11] Re-evaluate your stabilizer system. Techniques like measuring zeta potential can help assess the stability of colloidal systems. |
| Temperature Fluctuation | Changes in temperature during storage can affect solubility and lead to precipitation. Ensure consistent and appropriate storage temperatures.[14] |
Problem 3: My stability assay (e.g., HPLC) shows a rapid loss of the this compound peak and the appearance of new peaks.
| Potential Cause | Troubleshooting Action |
| Forced Degradation | The new peaks are likely degradation products. This indicates that the formulation is not adequately protecting the active ingredient from stress factors like light, heat, or incompatible excipients.[15] |
| Inadequate Protection | Review your formulation and storage conditions. Ensure absolute light protection (e.g., use amber vials or wrap containers in aluminum foil) and strict temperature control.[7][16] If using a nanoformulation, the encapsulation may not be sufficient. |
| Oxidation | This compound, as a naphthoquinone, can be susceptible to oxidation. Consider purging your formulation and the container headspace with an inert gas (e.g., nitrogen or argon) to remove oxygen. |
Quantitative Stability Data
The following table summarizes key quantitative data from stability studies on shikonin derivatives.
| Parameter | Compound | Condition | Result | Citation |
| Thermal Stability | This compound | 60°C in 50% EtOH/H₂O (pH 3.0) | Half-life (t½) = 19.3 hours | [3] |
| Photostability | Shikonin Derivatives | 20,000 lx light intensity | Half-life (t½) = 4.2 - 5.1 hours | [3] |
| Encapsulation Efficiency | Shikonin | Saponin-coated nanoparticles | 97.6% | [8][9] |
| Encapsulation Efficiency | Shikonin | Sophorolipid-coated nanoparticles | 97.3% | [8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform each in parallel with a control sample protected from the stressor):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B guidelines.[17][18] A dark control sample wrapped in aluminum foil must be stored alongside.[16]
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration.
-
Analyze all stressed samples, controls, and a non-degraded reference standard by a validated HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control and reference standard.
-
Calculate the percentage of degradation.
-
Ensure the analytical method can separate the main this compound peak from all degradation product peaks.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method for quantifying this compound and its degradation products.[13]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid for peak shape improvement).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a photodiode array detector is recommended to analyze peaks for purity).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: General degradation pathways for this compound under various stress factors.
Caption: Workflow for developing a stable this compound nano-formulation.
Caption: Standard workflow for a pharmaceutical stability study based on ICH guidelines.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies and Therapeutic Applications of Shikonin and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Improving shikonin solubility and stability by encapsulation in natural surfactant-coated shikonin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISOBUTYRYLSHIKONIN CAS#: 52438-12-7 [m.chemicalbook.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsdr.org [ijsdr.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. q1scientific.com [q1scientific.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
Isobutylshikonin vs. Shikonin: A Comparative Cytotoxicity Analysis in Cancer Cells
A detailed examination of the cytotoxic effects of isobutylshikonin (B8799368) and its parent compound, shikonin (B1681659), reveals significant differences in potency and efficacy in inducing cancer cell death. This guide provides a comprehensive comparison of their cytotoxic profiles, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Executive Summary
This compound, a derivative of shikonin, demonstrates a more potent cytotoxic effect against oral cancer cells compared to its parent compound.[1] Experimental evidence indicates that while both compounds induce apoptosis through a caspase-dependent mitochondrial pathway mediated by the accumulation of reactive oxygen species (ROS), this compound achieves this effect at significantly lower concentrations.[1] This heightened potency suggests its potential as a more effective chemotherapeutic agent for certain cancers.
Comparative Cytotoxicity Data
The in vitro cytotoxic activities of this compound and shikonin were evaluated against human oral squamous carcinoma cell lines, Ca9-22 and SCC-25. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | Ca9-22 | ~5 |
| Shikonin | Ca9-22 | ~30 |
| This compound | SCC-25 | Similar to Ca9-22 |
| Shikonin | SCC-25 | Not specified, but higher than this compound |
Data extracted from a study on oral cancer cells, indicating that this compound exerts a similar cytotoxic effect at a concentration approximately 6 times lower than shikonin.[1]
Mechanism of Action: A Shared Pathway with a Potency Divergence
Both this compound and shikonin initiate cancer cell death through the induction of apoptosis.[1] The underlying mechanism involves the generation of reactive oxygen species (ROS), which play a critical role in triggering the mitochondrial apoptotic pathway.[1][2][3] This process is characterized by the loss of mitochondrial transmembrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of a cascade of caspases (-8, -9, and -3) and poly (ADP-ribose) polymerase (PARP).[1] Despite sharing this mechanistic pathway, the significantly lower IC50 value of this compound indicates its superior potency in initiating this apoptotic cascade in oral cancer cells.[1]
Shikonin's cytotoxic effects are not limited to apoptosis and have been shown to involve multiple cellular targets and pathways, including the inhibition of the PI3K/AKT signaling pathway, induction of autophagy, and cell cycle arrest.[2] It directly targets mitochondria, leading to ROS overproduction and an increase in intracellular calcium levels, which further contributes to mitochondrial dysfunction and apoptosis.[4]
Experimental Protocols
The following is a detailed methodology for the comparative cytotoxicity study of this compound and shikonin.
1. Cell Culture and Treatment:
-
Cell Lines: Human oral squamous carcinoma cell lines (Ca9-22 and SCC-25) and normal human keratinocytes were used.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.
-
Drug Preparation: this compound and shikonin were dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions, which were then diluted to the desired concentrations in the culture medium for experiments.
2. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Incubation: The cells were then treated with various concentrations of this compound or shikonin for specific time periods (e.g., 24, 48 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The culture medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was calculated as a percentage of the untreated control cells.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves.
3. Apoptosis Analysis (Flow Cytometry):
-
Cell Treatment: Cells were treated with this compound or shikonin at their respective IC50 concentrations.
-
Cell Staining: After treatment, cells were harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
4. Western Blot Analysis for Apoptotic Proteins:
-
Protein Extraction: Following drug treatment, total protein was extracted from the cells.
-
Protein Quantification: The protein concentration was determined using a protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., caspase-3, PARP, Bcl-2, Bax, cytochrome c).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams illustrate the experimental workflow and the signaling pathway involved in the cytotoxic effects of this compound and shikonin.
Figure 1. A flowchart outlining the key experimental steps for comparing the cytotoxicity of this compound and shikonin.
Figure 2. The signaling cascade initiated by this compound and shikonin, leading to apoptosis in cancer cells.
References
- 1. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 4. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activity of Isobutylshikonin and Acetylshikonin
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and pharmacology, shikonin (B1681659) and its derivatives, isolated from the roots of plants of the Boraginaceae family, have emerged as promising candidates for the development of novel anti-inflammatory agents. Among these derivatives, isobutylshikonin (B8799368) and acetylshikonin (B600194) have garnered significant interest. This guide provides a comprehensive comparison of the anti-inflammatory activities of these two compounds, supported by available experimental data, to aid researchers in their ongoing efforts in drug discovery and development.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies detailing the anti-inflammatory potency of this compound and acetylshikonin are limited. However, by collating data from independent studies on these and structurally related compounds, an indirect comparison can be formulated. The following tables summarize key quantitative data on their inhibitory effects on major inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Isobutyrylshikonin* | BV2 Microglial Cells | LPS | Data not available; significant inhibition reported | [1] |
| Acetylshikonin | RAW 264.7 Macrophages | LPS | Data not available; significant inhibition reported | [2] |
*Note: Data for isobutyrylshikonin is presented as a surrogate for this compound due to limited direct data and their structural similarity.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Isobutyrylshikonin* | BV2 Microglial Cells | LPS | Data not available; significant inhibition reported | [1] |
| Acetylshikonin | RAW 264.7 Macrophages | LPS | Data not available; significant inhibition reported | [2] |
*Note: Data for isobutyrylshikonin is presented as a surrogate for this compound due to limited direct data and their structural similarity.
Mechanistic Insights: Targeting Key Inflammatory Pathways
Both this compound and acetylshikonin exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Studies on the structurally similar isobutyrylshikonin have demonstrated its ability to suppress the activation of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This inhibition is achieved by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB, a crucial step for its transcriptional activity.[1] Similarly, acetylshikonin has been shown to inhibit NF-κB activation in LPS-stimulated RAW 264.7 macrophages, leading to a downstream reduction in the expression of iNOS and COX-2.[2]
The MAPK Signaling Pathway
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 or BV2) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or acetylshikonin for 1 hour.
-
Stimulation: Induce an inflammatory response by adding an appropriate stimulant, such as lipopolysaccharide (LPS), to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate and add the Griess reagent. After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Immunoassay (ELISA)
This assay measures the concentration of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay.
-
Sample Collection: Collect cell culture supernatants from macrophages treated with the test compounds and/or an inflammatory stimulus, as described for the NO assay.
-
Assay Procedure: Follow the manufacturer's instructions for the specific PGE2 ELISA kit being used. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a PGE2-specific antibody.
-
Adding a fixed amount of enzyme-labeled PGE2, which competes with the PGE2 in the sample for antibody binding sites.
-
Incubating the plate to allow for binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculation: Calculate the PGE2 concentration in the samples based on a standard curve generated with known concentrations of PGE2.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: Treat the transfected cells with the test compounds followed by an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of the test compound indicates inhibition of NF-κB transcriptional activity.
Conclusion
Both this compound and acetylshikonin demonstrate significant anti-inflammatory potential by targeting key signaling pathways, including NF-κB and MAPK. While direct comparative data on their potency is still emerging, the available evidence suggests that both compounds are valuable leads for the development of novel anti-inflammatory therapeutics. Further head-to-head studies employing standardized in vitro and in vivo models are warranted to definitively establish their relative efficacy and to elucidate the subtle differences in their mechanisms of action. This will be crucial for guiding future drug development efforts in this promising class of natural compounds.
References
Isobutylshikonin vs. Doxorubicin in Breast Cancer: A Comparative Analysis of In Vitro Efficacy
In the landscape of breast cancer research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of isobutylshikonin (B8799368), a derivative of a traditional Chinese medicinal herb, and doxorubicin (B1662922), a long-standing cornerstone of chemotherapy, focusing on their cytotoxic effects on breast cancer cells as measured by their half-maximal inhibitory concentration (IC50) values.
While extensive data is available for doxorubicin across various breast cancer cell lines, research on the specific cytotoxic effects of this compound in this context is less documented. This guide, therefore, presents a comprehensive summary of doxorubicin's IC50 values and supplements this with available data on shikonin (B1681659) and its derivatives as a proxy for understanding the potential efficacy of this compound.
IC50 Value Comparison
The following table summarizes the reported IC50 values for doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | Cell Line | IC50 Value | Incubation Time | Assay |
| Doxorubicin | MCF-7 | 8306 nM | 48 hours | SRB |
| MCF-7 | 4 µM | 48 hours | MTT | |
| MDA-MB-231 | 6602 nM | 48 hours | SRB | |
| MDA-MB-231 | 1 µM | 48 hours | MTT | |
| Shikonin | MDA-MB-231 | 3 µM | Not Specified | Not Specified |
| Shikonin Derivative (PMM-172) | MDA-MB-231 | 1.98 ± 0.49 µM | Not Specified | Not Specified |
| Acetylshikonin | H1299 (Lung Cancer) | 2.34 µM | 24 hours | CCK-8 |
| A549 (Lung Cancer) | 3.26 µM | 24 hours | CCK-8 |
Note: Data for shikonin and its derivatives are included to provide an indication of the potential activity of this compound. Direct IC50 values for this compound in breast cancer cells were not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
Both doxorubicin and shikonin derivatives exert their anticancer effects primarily through the induction of apoptosis (programmed cell death), though their specific molecular targets and signaling pathways differ.
Doxorubicin is a well-established topoisomerase II inhibitor. It intercalates into DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] Doxorubicin-induced apoptosis is a complex process involving both intrinsic and extrinsic pathways, often associated with the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
This compound and related shikonin compounds are known to induce apoptosis through various mechanisms. Studies on shikonin and its derivatives have highlighted their ability to inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.[1] Furthermore, shikonin has been shown to induce apoptosis via the production of ROS and the activation of the JNK and p38 signaling pathways. Some derivatives have also been found to impact the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Below are diagrammatic representations of the key signaling pathways implicated in the cytotoxic effects of these compounds.
Experimental Protocols: IC50 Determination via MTT Assay
The following is a generalized protocol for determining the IC50 value of a compound in adherent breast cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on commonly cited methodologies.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (this compound, Doxorubicin)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A range of concentrations of the test compound is prepared and added to the wells. Control wells containing untreated cells and vehicle controls are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Doxorubicin remains a potent cytotoxic agent against breast cancer cells, albeit with a well-documented toxicity profile. While direct comparative data for this compound is currently limited, the available information on shikonin and its derivatives suggests a promising avenue for further investigation. Their distinct mechanisms of action, particularly the targeting of different signaling pathways, may offer opportunities for novel therapeutic strategies, including combination therapies, to improve treatment outcomes in breast cancer. Further research is warranted to elucidate the specific IC50 values and detailed molecular mechanisms of this compound in various breast cancer subtypes.
References
Isobutylshikonin in Xenograft Models: A Comparative Guide to Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of Isobutylshikonin in a xenograft model, benchmarked against the widely-used chemotherapeutic agent, Paclitaxel. Due to the limited availability of specific in vivo quantitative data for this compound, data from its closely related derivative, Acetylshikonin, is utilized as a proxy to provide a substantive comparison. This guide aims to offer a valuable resource for researchers investigating novel anticancer compounds.
Performance Comparison in Xenograft Models
The in vivo efficacy of Shikonin (B1681659) derivatives and standard chemotherapeutic agents is critical for their potential clinical translation. The following tables summarize the quantitative data on tumor growth inhibition in xenograft models.
Table 1: In Vivo Efficacy of Acetylshikonin (as a proxy for this compound) in a Lewis Lung Carcinoma (LLC) Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Cell Line | Animal Model | Reference |
| Acetylshikonin | 2 mg/kg | 42.85 | Lewis Lung Carcinoma (LLC) | C57BL/6 mice | [1] |
| Control | Vehicle | 0 | Lewis Lung Carcinoma (LLC) | C57BL/6 mice | [1] |
Table 2: In Vivo Efficacy of Paclitaxel in a Breast Cancer (MDA-MB-231) Xenograft Model
| Treatment Group | Dosage | Final Tumor Volume (cm³) (Day 7) | Cell Line | Animal Model | Reference |
| Paclitaxel | 40 mg/kg | 0.04 ± 0.01 | MDA-MB-231 | Female BALB/c nude mice | [2] |
| Control | Phosphate-buffered saline | 2.95 ± 0.23 | MDA-MB-231 | Female BALB/c nude mice | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Xenograft Model Protocol (General)
-
Cell Culture: Human cancer cell lines (e.g., Lewis Lung Carcinoma, MDA-MB-231 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., C57BL/6 or BALB/c nude mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor xenograft.
-
Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 0.1-0.2 mL of sterile phosphate-buffered saline) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., Acetylshikonin) or a standard chemotherapeutic (e.g., Paclitaxel) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection). The control group receives a vehicle control (e.g., saline or DMSO).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group's tumor growth.
Mechanism of Action: Signaling Pathways
This compound, like other shikonin derivatives, is believed to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death). The proposed signaling pathway involves the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.
Caption: Proposed apoptotic signaling pathway of this compound in cancer cells.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anticancer effect of a compound in a xenograft model.
References
Shikonin Derivatives as NF-kB Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of shikonin (B1681659) derivatives in the inhibition of the NF-kB signaling pathway, supported by experimental data and protocols.
Shikonin, a naturally occurring naphthoquinone, and its derivatives have garnered significant attention for their potent anti-inflammatory and anti-cancer properties. A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-kB) signaling pathway, a critical regulator of the inflammatory response and cell survival. This guide provides a comparative analysis of various shikonin derivatives, summarizing their efficacy in NF-kB inhibition based on available experimental data.
Quantitative Comparison of NF-kB Inhibition
The inhibitory activities of shikonin and its derivatives on the NF-kB pathway have been evaluated in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of NF-kB inhibition. It is important to note that the experimental conditions, such as cell lines and induction agents, vary across studies, which may influence the absolute IC50 values.
| Shikonin Derivative | Cell Line | Inducer | Assay | IC50 / Inhibition | Reference |
| Shikonin | Human Chondrocytes | IL-1β | Proteome Profiler | Strongest inhibition of pro-inflammatory mediators | [1][2] |
| Murine Macrophages (iBMDM) | LPS + Nigericin | IL-1β Release (NLRP3 Inflammasome) | More potent than acetylshikonin (B600194) in suppressing the NF-kB dependent priming step | [3] | |
| Acetylshikonin | Human Pancreatic Cancer (PANC-1) | PMA | NF-kB Luciferase Reporter | 1.87 µM | [4] |
| Human Pancreatic Cancer (PANC-1) | TNF-α | NF-kB Luciferase Reporter | 7.13 µM | [4] | |
| Human Chondrocytes | - | Cell Viability | 2.1 - 2.4 µM | [2] | |
| β,β-Dimethylacrylshikonin | Human Breast Cancer (MCF-7) | - | Western Blot (p-IκB, p65) | Significant inhibition of NF-kB pathway | [5] |
| Isobutyrylshikonin (IBS) | Murine B-cell Leukemia (BCL1) | - | MTT Assay | ~1.5 µg/mL | [6] |
| α-Methyl-n-butyrylshikonin (MBS) | Murine B-cell Leukemia (BCL1) | - | MTT Assay | ~1.5 µg/mL | [6] |
| Cyclopropylshikonin | Human Chondrocytes | - | Cell Viability | 1.6 - 1.8 µM | [2] |
NF-kB Signaling Pathway and Inhibition by Shikonin Derivatives
The canonical NF-kB signaling pathway is a crucial transducer of inflammatory signals. The diagram below illustrates the key steps in this pathway and the proposed mechanism of inhibition by shikonin derivatives.
Caption: Canonical NF-kB signaling pathway and its inhibition by shikonin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the inhibitory effects of shikonin derivatives on NF-kB signaling.
NF-kB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-kB.
-
Cell Culture and Transfection: Human pancreatic cancer cells (PANC-1) are cultured in appropriate media.[4] Cells are then transiently transfected with a luciferase reporter plasmid containing NF-kB binding sites in its promoter region.
-
Treatment: After transfection, cells are pre-treated with various concentrations of the shikonin derivative for a specified time (e.g., 1 hour).
-
Induction: NF-kB activation is induced by adding an agonist such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[4]
-
Lysis and Luminescence Measurement: Following induction, cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence intensity is proportional to the transcriptional activity of NF-kB.
-
Data Analysis: The results are typically expressed as a percentage of the control (induced but untreated cells), and the IC50 value is calculated.
Western Blot Analysis for NF-kB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-kB signaling cascade.
-
Cell Culture and Treatment: Cells (e.g., human breast cancer MCF-7 cells) are cultured and treated with shikonin derivatives and/or an NF-kB activator.[5]
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-kB pathway proteins (e.g., p65, IκBα, IKK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression or phosphorylation levels.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compounds on the cells, ensuring that the observed NF-kB inhibition is not due to cell death.
-
Cell Seeding: Cells (e.g., murine B-cell leukemia BCL1) are seeded in 96-well plates at a specific density.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of the shikonin derivatives for a defined period (e.g., 24 or 48 hours).
-
MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values for cytotoxicity can be calculated.
Summary and Future Directions
The compiled data indicate that shikonin and its derivatives are potent inhibitors of the NF-kB signaling pathway. Shikonin itself appears to be a highly effective inhibitor. Derivatives such as acetylshikonin, β,β-dimethylacrylshikonin, isobutyrylshikonin, and α-methyl-n-butyrylshikonin also demonstrate significant inhibitory activity. The variations in reported IC50 values highlight the importance of standardized experimental conditions for direct comparison.
Future research should focus on head-to-head comparative studies of a broader range of shikonin derivatives in various cell lines and disease models. Structure-activity relationship (SAR) studies will be crucial to identify the chemical moieties responsible for the potent NF-kB inhibitory activity, guiding the design of novel and more effective anti-inflammatory and anti-cancer therapeutic agents.
References
- 1. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes [mdpi.com]
- 2. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Inhibits Human Pancreatic PANC-1 Cancer Cell Proliferation by Suppressing the NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 6. Shikonin Derivatives from Onsoma visianii Decrease Expression of Phosphorylated STAT3 in Leukemia Cells and Exert Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isobutylshikonin and β-hydroxyisovalerylshikonin in Oncology Research with a Focus on Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two shikonin (B1681659) derivatives, isobutylshikonin (B8799368) and β-hydroxyisovalerylshikonin, with a focus on their potential applications in lung cancer therapy. Due to the limited availability of data on this compound, this guide will draw comparisons using data from its close structural analog, isobutyrylshikonin, to provide a comprehensive overview for researchers in oncology and drug development.
Introduction
Shikonin and its derivatives, extracted from the root of Lithospermum erythrorhizon, are a class of naturally occurring naphthoquinones that have garnered significant interest for their potent anti-cancer properties. These compounds have been shown to induce cell death in various cancer cell lines through multiple mechanisms, including apoptosis, necroptosis, and ferroptosis. This guide focuses on a comparative analysis of two specific derivatives, this compound and β-hydroxyisovalerylshikonin, to elucidate their mechanisms of action, cytotoxic efficacy, and potential as therapeutic agents against lung cancer.
Comparative Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| β-hydroxyisovalerylshikonin | DMS114 | Human Lung Cancer | Not Specified | [1] |
| NCI-H522 | Human Lung Cancer | Not Specified | ||
| Isobutyrylshikonin (analog of this compound) | Ca9-22 | Oral Squamous Carcinoma | More potent than shikonin | [2] |
| SCC-25 | Oral Squamous Carcinoma | More potent than shikonin | [2] | |
| Shikonin (Parent Compound) | H1975 | Non-small Cell Lung Cancer | Dose-dependent inhibition | [3] |
| H1299 | Non-small Cell Lung Cancer | 2.32 µM (48h) | [4] | |
| A549 | Non-small Cell Lung Cancer | Not Specified | [5] | |
| Acetylshikonin (B600194) (related derivative) | A549 | Non-small Cell Lung Cancer | 1.09 - 7.26 µM | [6] |
Table 1: Comparative IC50 values of β-hydroxyisovalerylshikonin, Isobutyrylshikonin, and related shikonin compounds in various cancer cell lines.
Mechanisms of Action and Signaling Pathways
β-hydroxyisovalerylshikonin has been identified as a potent inhibitor of protein tyrosine kinases (PTKs), playing a crucial role in its anti-cancer activity.[1] Its mechanism of action in lung cancer cells involves several key events:
-
Tyrosine Kinase Inhibition : It acts as an ATP-noncompetitive inhibitor of PTKs, which are critical for cancer cell signaling and survival.[1]
-
Induction of Apoptosis : Treatment with β-hydroxyisovalerylshikonin induces apoptotic cell death in human lung cancer DMS114 cells.[1]
-
Reduction of dUTP Nucleotidohydrolase (dUTPase) Activity : A notable effect of this compound is the marked decrease in the activity of dUTPase, an enzyme essential for DNA replication and repair. The reduction of phosphorylated dUTPase is a key step in the induction of apoptosis.[1]
-
Synergistic Effects : It exhibits synergistic growth-inhibitory effects when combined with cisplatin, a conventional chemotherapy drug, on DMS114 cells. This synergy is linked to the inhibition of a tyrosine kinase-dependent pathway.[7]
Direct studies on the signaling pathways affected by this compound in lung cancer are lacking. However, research on its analog, isobutyrylshikonin, in oral cancer cells reveals a mechanism centered around the induction of oxidative stress.[2]
-
Induction of Apoptosis : Isobutyrylshikonin is a potent inducer of apoptosis in oral squamous carcinoma cells.[2]
-
Reactive Oxygen Species (ROS) Accumulation : The apoptotic effect is mediated by the accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, leading to cell death.[2]
-
Mitochondrial Pathway of Apoptosis : The ROS accumulation triggers the mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial transmembrane potential and the release of cytochrome c.[2]
-
Caspase Activation : This process leads to the activation of a cascade of caspases, including caspase-8, -9, and -3, which are the executioners of apoptosis.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of β-hydroxyisovalerylshikonin and isobutyrylshikonin.
-
MTT Assay (for Isobutyrylshikonin)
-
Cell Seeding : Seed cancer cells (e.g., Ca9-22, SCC-25) in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of isobutyrylshikonin or shikonin for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculation : The cell viability is calculated as a percentage of the control group.
-
-
Annexin V-FITC/PI Staining (for Isobutyrylshikonin)
-
Cell Treatment : Treat cells with the compounds for the specified duration.
-
Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
-
-
TUNEL Assay (for β-hydroxyisovalerylshikonin)
-
Cell Fixation : Fix the treated cells with a freshly prepared paraformaldehyde solution.
-
Permeabilization : Permeabilize the cells with a solution containing Triton X-100.
-
TUNEL Reaction : Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP according to the manufacturer's protocol.
-
Analysis : Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Cell Lysis : Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE : Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., caspases, PARP, dUTPase) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both β-hydroxyisovalerylshikonin and this compound (as represented by its analog, isobutyrylshikonin) demonstrate significant potential as anti-cancer agents. β-hydroxyisovalerylshikonin exerts its effects in lung cancer cells primarily through the inhibition of protein tyrosine kinases and the reduction of dUTPase activity, leading to apoptosis. In contrast, the cytotoxic mechanism of isobutyrylshikonin in oral cancer cells is predominantly mediated by the induction of ROS and the subsequent activation of the mitochondrial apoptotic pathway.
The finding that isobutyrylshikonin may be more potent than its parent compound, shikonin, suggests that this compound could also be a highly effective anti-cancer agent. However, the lack of direct comparative studies and the absence of data on this compound in lung cancer cells highlight a critical area for future research. Further investigation is warranted to directly compare the efficacy and mechanisms of these two shikonin derivatives in lung cancer models. Such studies would be invaluable for the rational design and development of novel, targeted therapies for lung cancer.
References
- 1. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour activity of β-hydroxyisovalerylshikonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power: Isobutylshikonin and Cisplatin in Advanced Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of isobutylshikonin (B8799368), a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, with the widely used chemotherapeutic agent, cisplatin (B142131). By examining the available experimental data on shikonin (B1681659) derivatives and cisplatin, we aim to provide a predictive framework for the therapeutic potential of their combined use.
Unveiling the Synergy: Enhanced Efficacy and Overcoming Resistance
While direct studies on the combination of this compound and cisplatin are emerging, extensive research on its parent compound, shikonin, and other derivatives like β-hydroxyisovalerylshikonin, reveals a powerful synergistic relationship with cisplatin in combating various cancer cell lines. This synergy manifests as a significant increase in cancer cell death and the ability to overcome cisplatin resistance, a major challenge in clinical oncology.
The primary mechanism of cisplatin involves binding to nuclear DNA, forming adducts that trigger DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] However, cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[2][3][4][5]
Natural compounds like shikonin derivatives offer a multi-pronged attack that complements and enhances the action of cisplatin. For instance, the combination of shikonin and cisplatin has been shown to synergistically induce a form of iron-dependent cell death called ferroptosis in cisplatin-resistant ovarian cancer cells.[6] This is achieved by upregulating Heme Oxygenase 1 (HMOX1), leading to an accumulation of intracellular iron and lipid peroxidation, thereby bypassing traditional apoptosis-resistance pathways.[6]
Furthermore, the combination of β-hydroxyisovalerylshikonin and cisplatin has demonstrated a synergistic growth-inhibitory and apoptosis-inducing effect on human small-cell lung carcinoma cells.[7] This combined action was linked to the inhibition of a tyrosine kinase-dependent pathway, highlighting another avenue through which shikonin derivatives can potentiate the effects of cisplatin.[7]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies on shikonin and its derivatives in combination with cisplatin, offering a comparative look at their enhanced anticancer activity.
Table 1: In Vitro Cytotoxicity of Shikonin and Cisplatin in Cisplatin-Resistant Ovarian Cancer Cells
| Treatment Group | Cell Viability (%) | Combination Index (CI) | Reference |
| Shikonin (alone) | Varies with dose | - | [6] |
| Cisplatin (alone) | Varies with dose | - | [6] |
| Shikonin + Cisplatin | Significantly Reduced | < 1 (Synergistic) | [6] |
Table 2: Induction of Ferroptosis Markers by Shikonin and Cisplatin Combination
| Marker | Shikonin + Cisplatin Treatment | Reference |
| Reactive Oxygen Species (ROS) | Increased | [6] |
| Lipid Peroxidation (LPO) | Increased | [6] |
| Intracellular Fe2+ | Increased | [6] |
| Glutathione Peroxidase 4 (GPX4) | Downregulated | [6] |
| Heme Oxygenase 1 (HMOX1) | Upregulated | [6] |
Table 3: Synergistic Growth Inhibition in Human Lung Cancer Cells (DMS114)
| Treatment Group | Growth Inhibition (%) | Apoptosis Induction | Reference |
| β-hydroxyisovalerylshikonin (alone) | Minimal | Minimal | [7] |
| Cisplatin (alone) | Minimal | Minimal | [7] |
| β-hydroxyisovalerylshikonin + Cisplatin | Synergistic Inhibition | Synergistic Induction | [7] |
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the synergistic action of shikonin derivatives and cisplatin.
Caption: Predicted synergistic pathways of this compound and Cisplatin.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound, cisplatin, or a combination of both for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., HMOX1, GPX4, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for in vitro analysis of drug synergy.
Conclusion and Future Directions
The synergistic combination of this compound with cisplatin presents a promising strategy for enhancing anticancer efficacy and overcoming chemoresistance. The available data on related shikonin compounds strongly suggests that this compound could potentiate the cytotoxic effects of cisplatin through multiple mechanisms, including the induction of alternative cell death pathways like ferroptosis and the inhibition of pro-survival signaling.
Further preclinical studies are warranted to specifically evaluate the synergistic effects of this compound and cisplatin in a broader range of cancer types. In vivo studies using animal models will be crucial to validate these findings and assess the therapeutic potential and safety profile of this combination. Ultimately, the integration of potent natural compounds like this compound into conventional chemotherapy regimens holds the potential to improve patient outcomes and usher in a new era of more effective and targeted cancer treatments.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Cisplatin and beyond: molecular mechanisms of action and drug resistance development in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shikonin and cisplatin synergistically overcome cisplatin resistance of ovarian cancer by inducing ferroptosis via upregulation of HMOX1 to promote Fe2+ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-hydroxyisovalerylshikonin and cisplatin act synergistically to inhibit growth and to induce apoptosis of human lung cancer DMS114 cells via a tyrosine kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isobutylshikonin and Other Prominent Natural Compounds in Anti-Inflammatory and Anti-Cancer Activities
In the landscape of drug discovery and development, natural compounds continue to be a vital source of novel therapeutic agents. Among these, Isobutylshikonin, a naphthoquinone derivative, has garnered attention for its potent biological activities. This guide provides a comprehensive head-to-head comparison of this compound with other well-researched natural compounds—Curcumin, Resveratrol, Quercetin, and Epigallocatechin gallate (EGCG)—focusing on their anti-inflammatory and anti-cancer properties, supported by experimental data.
Anti-Inflammatory Activity: A Quantitative Comparison
The anti-inflammatory potential of these compounds was evaluated based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Acetylshikonin | RAW 264.7 | ~2.5 (Significant IL-6 reduction) | [1] |
| Curcumin | RAW 264.7 | 11.0 ± 0.59 | [2] |
| Resveratrol | RAW 264.7 | 17.5 ± 0.7 (for IL-6) | [3] |
| Quercetin | RAW 264.7 | 37.1 | [4] |
| EGCG | RAW 264.7 | 10-50 (Effective concentration range) | [5] |
Key Observation: Based on the available data, Acetylshikonin demonstrates potent anti-inflammatory activity, showing significant inhibition of the pro-inflammatory cytokine IL-6 at a low micromolar concentration. Curcumin and Resveratrol also exhibit strong inhibitory effects on inflammatory markers. Quercetin's inhibitory concentration is comparatively higher, while EGCG shows efficacy over a broader range.
Anti-Cancer Activity: A Focus on Oral Squamous Cell Carcinoma
The cytotoxic effects of these natural compounds were compared using various oral squamous cell carcinoma (OSCC) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, was the primary metric for comparison.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | Ca9-22 | < Shikonin's IC50 | Not Specified | [6] |
| Curcumin | KB | 8.84 µg/mL (~24) | 48h | [7] |
| TSCCF | 13.85 µg/mL (~37.6) | 72h | [2] | |
| Resveratrol | SCC-25 | 0.7 µg/mL (~3.1) | 48h | [8][[“]] |
| CAL-27 | 70 µg/mL (~306.7) | Not Specified | [10] | |
| Quercetin | OSC20, SAS, HN22 | ~160 (for ~50% viability reduction) | 24h | [3] |
| HEp-2 | 200 | 24h | [11] | |
| EGCG | SCC-25 | 70 | Not Specified | [5] |
| HSC-3, CAL-27, SCC-9, SCC-15 | 20-80 | Not Specified | [12][13] |
Key Observation: this compound exhibits a potent cytotoxic effect on oral cancer cells, proving to be more effective than its parent compound, shikonin (B1681659).[6] Resveratrol and EGCG also demonstrate significant anti-cancer activity at low micromolar concentrations in various OSCC cell lines.[5][8][[“]][12][13] Curcumin shows efficacy in the mid-micromolar range, while Quercetin generally requires higher concentrations to achieve a similar level of cytotoxicity.[2][3][7][11]
Signaling Pathways and Mechanisms of Action
These natural compounds exert their biological effects by modulating various signaling pathways involved in inflammation and cancer. A common target is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: General overview of the MAPK and NF-κB signaling pathways targeted by the compared natural compounds.
Experimental Protocols
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory activity of natural compounds by measuring the inhibition of nitric oxide production.
Caption: Workflow for determining the anti-inflammatory activity of natural compounds.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours to allow for cell adherence.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Curcumin, etc.) for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm after a short incubation period.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Anti-Cancer Assay: Cell Viability (MTT) Assay in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic effects of the compounds.
Caption: Workflow of the MTT assay for determining the cytotoxic effects of natural compounds.
Methodology:
-
Cell Seeding: Oral squamous cell carcinoma cells (e.g., Ca9-22, SCC-25) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
This comparative guide highlights the significant potential of this compound as a potent anti-inflammatory and anti-cancer agent, often exhibiting comparable or superior activity to other well-established natural compounds like Curcumin, Resveratrol, Quercetin, and EGCG. The quantitative data presented provides a valuable resource for researchers in the fields of pharmacology and drug development. The detailed experimental protocols offer a foundation for further investigation and validation of these promising natural products. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways such as MAPK and NF-κB, underscores their therapeutic potential and paves the way for future preclinical and clinical studies.
References
- 1. Resveratrol Modulation of Apoptosis and Cell Cycle Response to Cisplatin in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin Inhibits Cell Survival and Metastatic Ability via the EMT-Mediated Pathway in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin-Encapsulated Nanomicelles Improve Cellular Uptake and Cytotoxicity in Cisplatin-Resistant Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits oral squamous cell carcinoma through induction of apoptosis and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aun.edu.eg [aun.edu.eg]
- 12. Therapeutic potential of green tea’s epigallocatechin-3-gallate in oral cancer: a comprehensive systematic review of cellular and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Isobutylshikonin-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating apoptosis induced by Isobutylshikonin, a naturally derived naphthoquinone with demonstrated anti-cancer properties. By objectively comparing its apoptotic induction mechanism with the well-established chemotherapeutic agent Doxorubicin, this document offers supporting experimental data and detailed protocols for key caspase activation assays. Understanding the nuances of how these compounds trigger programmed cell death is crucial for the development of novel and effective cancer therapies.
Introduction to Apoptosis and Caspase Activation
Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. This intricate process is executed by a family of cysteine proteases known as caspases. Caspases exist as inactive zymogens and are activated in a cascade in response to pro-apoptotic signals. There are two primary pathways of apoptosis:
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.
-
The Intrinsic Pathway: Triggered by intracellular stress, such as DNA damage, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of initiator caspase-9.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell. Therefore, measuring the activation of caspases-3, -8, and -9 is a cornerstone in the validation of apoptosis-inducing compounds.
Comparative Analysis of Caspase Activation
Table 1: this compound-Induced Caspase Activation in Cancer Cells
| Cell Line | Treatment Concentration | Caspase Activated | Fold Increase in Activity (Compared to Control) | Assay Method | Reference |
| Human Bladder Cancer (T24) | Not Specified | Caspase-3, Caspase-9 | Marked Increase | Flow Cytometry, RT-PCR | [1] |
| FaDu Human Pharyngeal Carcinoma | Dose-dependent | Caspase-3, Caspase-8, Caspase-9 | Increase in cleaved forms | Western Blot | [2] |
| Hepatocellular Carcinoma | Dose-dependent | Cleaved Caspase-3, Cleaved Caspase-9 | Increased levels | Western Blot | [3] |
| Oral Squamous Carcinoma | 40 µM and 80 µM | Cleaved Caspase-3, -8, -9 | Increased levels | Western Blot, Immunofluorescence | [4] |
| Human Osteosarcoma (U2OS, HOS) | Dose-dependent | Cleaved Caspase-3, -8, -9 | Increased levels | Western Blot | [5] |
Table 2: Doxorubicin-Induced Caspase Activation in Cancer Cells
| Cell Line | Treatment Concentration | Caspase Activated | Fold Increase in Activity (Compared to Control) | Assay Method | Reference |
| Jurkat | 60 ng/ml | Caspase-2 | Time-dependent increase | Not Specified | [6] |
| Rat Cardiomyocytes | Not Specified | Caspase-3 | Significant Increase | Not Specified | [7] |
| Human Breast Cancer (MDA-MB 231) | Lower dose than unconjugated Dox | Caspases | Apoptosis induction | Not Specified |
Signaling Pathways of Apoptosis Induction
dot
References
- 1. Shikonin-induced apoptosis involves caspase-3 activity in a human bladder cancer cell line (T24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-dependent apoptotic effect of shikonin in FaDu human head and neck squamous cell carcinomas [chosunobr.org]
- 3. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic effect and cell arrest of deoxyshikonin in human osteosarcoma cells through the p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Isobutylshikonin
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Isobutylshikonin (B8799368), a potent naphthoquinone derivative, has garnered significant interest for its therapeutic potential. This guide provides an objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of this compound, offering a comprehensive comparison of their performance based on available experimental data.
Data Presentation: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity.
| Parameter | HPLC Method (with UV/Vis Detection) | LC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | >0.998 | Typically >0.99 |
| Limit of Detection (LOD) | 0.19 - 2.01 ppm | Significantly lower, often in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.57 - 6.03 ppm | Typically in the low ng/mL range (e.g., 3.18 ng/mL for isobutyryl shikonin)[1] |
| Precision (RSD%) | Typically <5% | Typically <15% |
| Accuracy (Recovery %) | Typically 95-105% | Typically within 85-115% |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV/Vis spectra. | Excellent, based on specific precursor-to-product ion transitions, minimizing matrix effects. |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Moderate | High |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative methodologies for both HPLC and LC-MS/MS analysis of this compound and its derivatives.
HPLC Method Protocol
This method is adapted from a validated procedure for the simultaneous determination of shikonin (B1681659) derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.1 M acetic acid in water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detection at 520 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Solid samples are typically extracted with a suitable organic solvent like methanol, followed by filtration through a 0.45 µm membrane filter before injection.
LC-MS/MS Method Protocol
This protocol is based on a UPLC-MS/MS method for the simultaneous determination of shikonin, isobutyryl shikonin, and β,β'-dimethylacryl alkanin in beagle plasma.[1]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column for UPLC applications.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: A typical UPLC flow rate (e.g., 0.3-0.5 mL/min).
-
Ionization Mode: Negative electrospray ionization (ESI-).[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for isobutyryl shikonin is m/z 357.0 → 268.9.[1]
-
Sample Preparation: For biological matrices like plasma, a protein precipitation step followed by centrifugation and filtration is typically employed.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for both analytical techniques.
References
Evaluating the Specificity of Isobutylshikonin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological activity and specificity of Isobutylshikonin, a naturally occurring naphthoquinone derivative. By comparing its performance with its parent compound, Shikonin (B1681659), and another well-studied derivative, Acetylshikonin (B600194), this document aims to provide researchers, scientists, and drug development professionals with the necessary data to assess its potential as a therapeutic agent. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to ensure reproducibility and further investigation.
Comparative Cytotoxicity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs, Shikonin and Acetylshikonin, against several human cancer cell lines. This quantitative data allows for a direct comparison of their anti-proliferative activities.
| Cell Line | Cancer Type | This compound IC50 (µM) | Shikonin IC50 (µM) | Acetylshikonin IC50 (µM) | Reference |
| BCL1 | B-cell leukemia (murine) | 0.8 ± 0.1 (24h), 0.7 ± 0.1 (48h) | - | 1.8 ± 0.2 (24h), 1.5 ± 0.2 (48h) | [1] |
| JVM-13 | B-cell prolymphocytic leukemia | 1.2 ± 0.2 (24h), 1.1 ± 0.1 (48h) | - | 2.5 ± 0.3 (24h), 2.1 ± 0.2 (48h) | [1] |
| Ca9-22 | Oral Squamous Carcinoma | < Shikonin | Reported to be more potent | - | [2] |
| SCC-25 | Oral Squamous Carcinoma | < Shikonin | - | - | [2] |
| A549 | Non-small cell lung cancer | - | - | 1.89 ± 0.15 | [3] |
| Caski | Cervical carcinoma | - | - | 2.54 ± 0.21 | [3] |
| MHCC-97H | Liver carcinoma | - | - | 1.09 ± 0.11 | [3] |
| PC-3 | Prostate cancer | - | - | 2.15 ± 0.18 | [3] |
| HCT-8 | Colorectal carcinoma | - | - | 1.23 ± 0.13 | [3] |
Note: "-" indicates that the data was not available in the cited literature. The potency of this compound in oral cancer cells is noted as being greater than Shikonin, with one study suggesting it exerts the same cytotoxic effect at a concentration six times lower[2].
Molecular Targets and Specificity
The biological activity of this compound and its derivatives is attributed to their interaction with specific molecular targets, leading to the modulation of key cellular pathways.
Inhibition of Tubulin Polymerization
Inhibition of Pyruvate (B1213749) Kinase M2 (PKM2)
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and is considered a promising target for cancer therapy due to its role in tumor metabolism. Shikonin has been identified as a potent inhibitor of PKM2[5][6]. While direct inhibitory data for this compound on PKM2 is yet to be published, the shared chemical scaffold suggests it may also possess inhibitory activity against this enzyme. The specificity of this compound for PKM2 over other pyruvate kinase isoforms would be a critical factor in its development as a targeted therapy.
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating critical signaling pathways involved in cell survival and apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway
Studies have shown that this compound, similar to Shikonin, induces caspase-dependent apoptosis through the intrinsic mitochondrial pathway[2]. This process is characterized by the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), leading to the cleavage of key cellular substrates such as poly(ADP-ribose) polymerase (PARP). A key trigger for this pathway is the accumulation of reactive oxygen species (ROS)[2].
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Deoxyshikonin, another shikonin derivative, has been shown to down-regulate the PI3K/Akt/mTOR pathway in colorectal cancer cells. Given the structural similarities, it is plausible that this compound also exerts its anti-cancer effects through the modulation of this pathway.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel 2, 3-didithiocarbamate substituted naphthoquinones as inhibitors of pyruvate kinase M2 isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Isobutylshikonin: A Promising Naphthoquinone for Combating Drug-Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, driving the search for novel compounds that can effectively eliminate resistant cancer cells. Isobutylshikonin (B8799368), a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant interest for its potent cytotoxic effects. This guide provides a comparative analysis of this compound's efficacy in drug-resistant cancer cell lines, contrasting its performance with its parent compound, shikonin (B1681659), and standard chemotherapeutic agents.
Comparative Efficacy of this compound and Related Compounds
While direct comparative data for this compound in common paclitaxel- and doxorubicin-resistant cell lines are limited in publicly available research, studies on shikonin and its derivatives provide a strong rationale for its potential. This compound has demonstrated superior cytotoxic potency compared to shikonin in certain cancer cell lines. For instance, in oral squamous carcinoma cells, this compound exhibited the same cytotoxic effect as shikonin but at a six-fold lower concentration[1]. This suggests that the isobutyryl group may enhance its anticancer activity.
The broader family of shikonin derivatives has shown efficacy in overcoming drug resistance. Shikonin itself has been shown to be a weak inducer of drug resistance and can circumvent resistance mechanisms in various cancer cell lines, including those resistant to cisplatin (B142131) and paclitaxel[2]. Furthermore, shikonin has been observed to decrease the viability of paclitaxel-resistant non-small cell lung cancer cells (A549/PTX)[3].
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound, shikonin, and conventional chemotherapeutics in both drug-sensitive and drug-resistant cancer cell lines.
Table 1: Comparative IC50 Values of Shikonin Derivatives and Doxorubicin (B1662922) in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Doxorubicin-sensitive) | Shikonin | 1.52 | [4] |
| MCF-7/Shk (Shikonin-resistant) | Shikonin | 3.09 | [4] |
| MCF-7 (Doxorubicin-sensitive) | Doxorubicin | ~1.65 | [5] |
| MCF-7/Dox (Doxorubicin-resistant) | Doxorubicin | ~128.5 | [5] |
| WT MCF-7 | Shikonin | 10 | [5] |
| Doxorubicin-resistant MCF-7 (20% subline) | Shikonin | 12 | [5] |
| Doxorubicin-resistant MCF-7 (25% subline) | Shikonin | 15 | [5] |
Table 2: Comparative IC50 Values of Shikonin Derivatives in Leukemia Cell Lines
| Cell Line | Compound | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h | Reference |
| BCL1 (mouse leukemia) | Isobutyrylshikonin (IBS) | 0.22 | 0.23 | [6] |
| BCL1 (mouse leukemia) | Acetylshikonin | 2.11 | 2.01 | [6] |
| JVM-13 (human B-cell prolymphocytic leukemia) | Isobutyrylshikonin (IBS) | 0.25 | 0.24 | [6] |
| JVM-13 (human B-cell prolymphocytic leukemia) | Acetylshikonin | 2.23 | 2.17 | [6] |
Table 3: Comparative IC50 Values of Shikonin in Docetaxel-Resistant Prostate Cancer Cell Lines (after 72h)
| Cell Line | Compound | IC50 (µM) | Reference |
| PC3 (parental) | Shikonin | 0.37 | [7] |
| PC3 (Docetaxel-resistant) | Shikonin | 0.54 | [7] |
| DU145 (parental) | Shikonin | 0.37 | [7] |
| DU145 (Docetaxel-resistant) | Shikonin | 0.55 | [7] |
| LNCaP (parental) | Shikonin | 0.59 | [7] |
| LNCaP (Docetaxel-resistant) | Shikonin | 0.32 | [7] |
Mechanisms of Action in Overcoming Drug Resistance
This compound and its parent compound, shikonin, employ multiple mechanisms to combat drug-resistant cancer cells. A primary mechanism is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death through apoptosis or necroptosis[1][4][8][9][10][11]. This ROS-mediated cell death can be independent of the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance[4].
Furthermore, shikonin has been shown to downregulate the SIRT1-MDR1/P-gp signaling pathway, leading to reduced expression of P-gp and increased intracellular accumulation of chemotherapeutic drugs[4]. The induction of necroptosis, a form of programmed necrosis, is another mechanism by which shikonin can circumvent apoptosis-resistant cancer cells.
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound and its derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate drug-resistant and parental cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, shikonin, or comparator drugs (e.g., paclitaxel (B517696), doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat drug-resistant and parental cancer cells with the desired concentrations of this compound or comparator drugs for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for the treatment of drug-resistant cancers. Its superior potency compared to shikonin in sensitive cell lines, combined with the established ability of the shikonin family to overcome multiple drug resistance mechanisms, warrants further investigation.
Future research should focus on direct, quantitative comparisons of this compound against standard-of-care chemotherapeutics in a panel of well-characterized drug-resistant cancer cell lines, particularly those resistant to paclitaxel and doxorubicin. Elucidating the precise molecular interactions of this compound with key signaling pathways in these resistant models will be crucial for its development as a targeted anticancer agent. In vivo studies are also essential to validate its efficacy and safety in preclinical models of drug-resistant tumors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Shikonin Derivatives from Onsoma visianii Decrease Expression of Phosphorylated STAT3 in Leukemia Cells and Exert Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of doxorubicin resistance in MCF-7 breast cancer cells using shot-gun comparative proteomics with proteolytic 18O labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Isobutylshikonin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Isobutylshikonin, a naturally occurring naphthoquinone pigment. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled. Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If handling in a poorly ventilated area or creating aerosols, a properly fitted respirator is essential.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Quantitative Safety Data Overview
The following table summarizes the key safety classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound and any contaminated materials is that it must be treated as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spill cleanups, are to be considered hazardous waste.
-
Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").
-
Include the appropriate GHS hazard pictograms (e.g., exclamation mark for acute toxicity).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's specific guidelines for the storage of hazardous waste, including any time limits for accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
The key precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[1]
-
Visualizing the Disposal Workflow
To ensure clarity and adherence to the proper procedures, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling Isobutylshikonin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Isobutylshikonin, based on available hazard information and established laboratory safety protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data available for its synonym, Isobutyrylshikonin, and general best practices for handling hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard Summary
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
It is also identified as an irritant.[1]
This information dictates the necessity for stringent safety measures to prevent exposure through oral, dermal, and inhalation routes.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, as the substance is harmful upon dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or airborne particles. |
| Body Protection | A laboratory coat should be worn at all times. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If handling powders outside of a fume hood or in case of insufficient ventilation, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the substance, which is harmful if inhaled. |
Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps for preparation, handling, and post-handling procedures.
Caption: Workflow for the safe handling of Isobutylshonin.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a designated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Have an emergency plan in place, including the location of safety showers and eyewash stations.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate any equipment that has come into contact with this compound.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect any unused this compound powder and grossly contaminated items (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
-
All waste streams must be clearly labeled with the chemical name ("this compound Waste") and the associated hazards (Toxic, Irritant).
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal decision tree for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
